BRD-K20733377
Description
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H18N4O3S/c28-22(19-9-7-18(8-10-19)17-5-2-1-3-6-17)26-20-11-13-21(14-12-20)31(29,30)27-23-24-15-4-16-25-23/h1-16H,(H,26,28)(H,24,25,27) |
InChI Key |
HZVPVBVSVMMXDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
BRD-K20733377: A Dual-Mechanism Senolytic Agent Targeting Senescent Cell Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD-K20733377 is a novel, potent senolytic agent identified through advanced deep learning methodologies. It selectively induces apoptosis in senescent cells, which are implicated in the aging process and numerous age-related pathologies. This technical guide delineates the dual mechanism of action of this compound, which involves the inhibition of the anti-apoptotic protein Bcl-2 and the suppression of ferroptosis via the STAT3/NFKB1 signaling axis. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in the field of geroscience and senotherapeutics.
Core Mechanism of Action: A Two-Pronged Attack on Senescent Cells
This compound exhibits a sophisticated dual mechanism of action that targets key survival pathways upregulated in senescent cells. This multifaceted approach enhances its selectivity and efficacy as a senolytic compound.
Inhibition of the Bcl-2 Anti-Apoptotic Pathway
Senescent cells are known to resist apoptosis by upregulating pro-survival proteins, including Bcl-2. This compound functions as a direct inhibitor of Bcl-2, thereby disrupting the cellular machinery that prevents programmed cell death.[1][2] By neutralizing Bcl-2, this compound allows for the activation of the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in the apoptotic demise of the senescent cell.
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Suppression of Ferroptosis via the STAT3/NFKB1 Axis
More recent investigations have unveiled a second, complementary mechanism of action for this compound: the inhibition of ferroptosis.[1] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound has been shown to modulate the STAT3/NFKB1 signaling pathway, which is implicated in the regulation of ferroptosis. By inhibiting this axis, this compound is thought to prevent the downstream events that lead to lipid peroxidation and ferroptotic cell death, a mechanism with particular relevance in certain pathological contexts like intervertebral disc degeneration.
Caption: this compound inhibits the STAT3/NFKB1 axis, suppressing ferroptosis.
Quantitative Data Summary
The senolytic activity of this compound has been characterized by several key quantitative measures, which are summarized below for comparative analysis.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Model | Senescence Inducer | Value | Reference(s) |
| IC50 | IMR-90 fibroblasts | Etoposide | 10.7 µM | [1][2] |
| Therapeutic Index | IMR-90 fibroblasts | Etoposide | 8.3 | [3] |
| IC50 | IMR-90 fibroblasts | Doxorubicin | ≤12.1 µM | [3] |
| Therapeutic Index | IMR-90 fibroblasts | Doxorubicin | 4.3 - 7.3 | [3] |
Table 2: In Vivo Effects of this compound on Senescence Markers in Aged Mice
| Gene Marker | Effect on mRNA Expression | Reference(s) |
| p16 | Reduced | [1][2] |
| p21 | Reduced | [1][2] |
| KI67 | Reduced | [1][2] |
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
General Experimental Workflow
Caption: General workflow for evaluating the senolytic activity of this compound.
Induction of Cellular Senescence
-
Cell Lines: Human lung fibroblasts (IMR-90) are a commonly used model.
-
Method 1: Etoposide-induced Senescence: Treat IMR-90 cells with 50 µM etoposide for 24 hours.
-
Method 2: Doxorubicin-induced Senescence: Treat IMR-90 cells with 100 nM doxorubicin for 24 hours.
-
Post-Induction: Following treatment, wash the cells with PBS and culture in fresh complete medium for 7-10 days to allow for the full development of the senescent phenotype.
Cell Viability and Senolytic Activity Assays
-
Plating: Seed both senescent and non-senescent (proliferating) control cells in 96-well plates.
-
Treatment: Add this compound in a dose-response manner (e.g., 0.1 to 100 µM) and incubate for 72 hours.
-
Measurement: Use a resazurin-based reagent (e.g., CellTiter-Blue) to quantify cell viability by measuring fluorescence (560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for both senescent and non-senescent cells. The therapeutic index (TI) is calculated as the ratio of the IC50 in non-senescent cells to that in senescent cells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Fixation: Fix cells in 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight.
-
Imaging: Acquire images using a bright-field microscope and quantify the percentage of blue-stained senescent cells.
Gene Expression Analysis by qRT-PCR
-
RNA Isolation and cDNA Synthesis: Isolate total RNA using a commercial kit and synthesize cDNA via reverse transcription.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry with primers for senescence-associated genes (e.g., CDKN1A (p21), CDKN2A (p16), MKI67 (KI67)) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analysis: Calculate the relative changes in gene expression using the 2-ΔΔCt method.
Protein Expression Analysis by Western Blot
-
Lysate Preparation: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, STAT3, NFKB1, and other relevant proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Ferroptosis Assays
-
Lipid ROS Measurement: Stain cells with C11-BODIPY (581/591) and analyze by flow cytometry to quantify lipid peroxidation.
-
Intracellular Iron Measurement: Use a fluorescent probe such as FerroOrange to measure intracellular ferrous iron levels via fluorescence microscopy or a plate reader.
-
Mitochondrial Morphology: Assess changes in mitochondrial ultrastructure characteristic of ferroptosis using transmission electron microscopy.
References
- 1. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. telomer.com.tr [telomer.com.tr]
- 3. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of BRD-K20733377: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-K20733377 has emerged as a promising small molecule with significant therapeutic potential, primarily attributed to its dual activities as a senolytic agent and a ferroptosis inhibitor. Discovered through deep neural network screening, this compound selectively induces apoptosis in senescent cells by inhibiting the anti-apoptotic protein Bcl-2. Furthermore, recent studies have elucidated its protective role in intervertebral disc degeneration (IVDD) by mitigating ferroptosis through the STAT3/NFKB1 signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols for its evaluation.
Introduction
The accumulation of senescent cells is a hallmark of aging and contributes to a myriad of age-related diseases. Senolytics, drugs that selectively eliminate senescent cells, represent a promising therapeutic strategy to extend healthspan. This compound was identified as a novel senolytic compound through a large-scale screening of over 800,000 molecules using graph neural networks.[1][2][3] Beyond its senolytic activity, this compound has been shown to inhibit ferroptosis, a form of iron-dependent regulated cell death, offering therapeutic potential in conditions such as intervertebral disc degeneration (IVDD).[4][5] This document serves as a technical resource, consolidating the available data and methodologies to facilitate further research and development of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Senolytic Activity of this compound
| Cell Line | Senescence Inducer | Assay | Parameter | Value | Reference |
| IMR-90 (human lung fibroblasts) | Etoposide | Cell Viability | IC50 (senescent cells) | 10.7 µM | [1] |
| IMR-90 (human lung fibroblasts) | Etoposide | Cell Viability | IC50 (non-senescent cells) | > 50 µM | [3] |
Table 2: In Vitro Effects of this compound on Ferroptosis in Nucleus Pulposus Mesenchymal Stem Cells (NPMSCs)
| Cell Type | Treatment | Assay | Measured Parameter | Effect of this compound | Reference |
| Rat NPMSCs | Erastin-induced ferroptosis | CCK-8 | Cell Viability | Increased | [4] |
| Rat NPMSCs | Erastin-induced ferroptosis | Flow Cytometry (ROS probe) | Reactive Oxygen Species (ROS) | Decreased | [4] |
| Rat NPMSCs | Erastin-induced ferroptosis | FerroOrange probe | Intracellular Fe²⁺ | Decreased | [4] |
| Rat NPMSCs | Erastin-induced ferroptosis | Liperfluo probe | Lipid Peroxidation | Decreased | [4] |
Table 3: In Vivo Effects of this compound in a Rat Model of Intervertebral Disc Degeneration
| Animal Model | Treatment | Assessment | Outcome | Effect of this compound | Reference |
| Sprague-Dawley Rat (IVDD model) | Intraperitoneal injection | Behavioral tests | Pain threshold and behavior | Improved | [4][5] |
| Sprague-Dawley Rat (IVDD model) | Intraperitoneal injection | Histological analysis | Disc morphology | Alleviated degeneration | [4] |
Experimental Protocols
In Vitro Senolytic Assays
3.1.1. Induction of Senescence in IMR-90 Fibroblasts
-
Cell Culture: Human lung fibroblasts (IMR-90) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ incubator.
-
Senescence Induction: To induce therapy-induced senescence, IMR-90 cells are treated with 50 µM etoposide for 48 hours. Following treatment, the cells are washed with phosphate-buffered saline (PBS) and cultured in fresh medium for an additional 7-10 days to allow the senescent phenotype to develop. Senescence can be confirmed by senescence-associated β-galactosidase (SA-β-gal) staining.[6][7]
3.1.2. Senolytic Activity Assay (Cell Viability)
-
Cell Seeding: Senescent and non-senescent (control) IMR-90 cells are seeded in 96-well plates.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound (typically a serial dilution from 50 µM) or vehicle control (DMSO) for 72 hours.[3]
-
Viability Measurement: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
3.1.3. Bcl-2 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to confirm the binding of this compound to its target, Bcl-2.
-
Reagents: A commercial Bcl-2 TR-FRET assay kit (e.g., from BPS Bioscience) is typically used.[2][4] This kit includes terbium-labeled anti-His donor, dye-labeled streptavidin acceptor, His-tagged Bcl-2 protein, and biotinylated Bcl-2 peptide ligand.
-
Procedure:
-
Reagents are diluted in the provided assay buffer.
-
The test compound (this compound) is serially diluted.
-
In a 384-well plate, the terbium-labeled donor, dye-labeled acceptor, Bcl-2 peptide ligand, and the test compound are added.
-
The reaction is initiated by the addition of the His-tagged Bcl-2 protein.
-
The plate is incubated at room temperature for a specified time (e.g., 3 hours).[2]
-
The TR-FRET signal is measured using a microplate reader capable of sequential measurements at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths.
-
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the compound indicates inhibition of the Bcl-2/ligand interaction.
In Vitro and In Vivo IVDD Studies
3.2.1. Isolation and Culture of Rat Nucleus Pulposus-Derived Mesenchymal Stem Cells (NPMSCs)
-
Tissue Harvest: Nucleus pulposus (NP) tissue is aseptically harvested from the coccygeal intervertebral discs of Sprague-Dawley rats.[8][9]
-
Cell Isolation: The NP tissue is minced and digested with collagenase type II. The resulting cell suspension is filtered and centrifuged.
-
Cell Culture: The isolated cells are cultured in DMEM/F-12 medium supplemented with FBS, penicillin-streptomycin, and basic fibroblast growth factor (bFGF). Adherent cells are expanded, and cells at passages 3-5 are typically used for experiments.[4]
3.2.2. In Vitro Ferroptosis Model
-
Induction of Ferroptosis: NPMSCs are treated with a ferroptosis inducer, such as erastin, for 24 hours.[4]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time before the addition of erastin.
-
Assessment of Ferroptosis:
-
Cell Viability: Measured using the CCK-8 assay.[4]
-
ROS Production: Detected by flow cytometry using a fluorescent probe like DCFH-DA.[4]
-
Lipid Peroxidation: Assessed using a fluorescent probe such as Liperfluo.[4]
-
Intracellular Iron: Measured using an iron-sensitive probe like FerroOrange.[4]
-
Western Blotting: Expression of ferroptosis-related proteins (e.g., GPX4, SLC7A11) and signaling proteins (e.g., p-STAT3, NFKB1) is analyzed.[4][10][11]
-
3.2.3. Rat Model of Intervertebral Disc Degeneration (IVDD)
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under anesthesia, the coccygeal intervertebral discs (e.g., Co7/8 and Co8/9) are located. A sterile needle is inserted into the center of the nucleus pulposus and rotated to induce degeneration.[12][13] The contralateral side can serve as a control.
-
This compound Administration: this compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and frequency.[4]
-
Evaluation of Therapeutic Efficacy:
-
Behavioral Analysis: Pain-related behaviors are assessed using methods such as the von Frey test to measure the mechanical withdrawal threshold.
-
Imaging: Magnetic Resonance Imaging (MRI) can be used to visualize the degree of disc degeneration.
-
Histological Analysis: At the end of the study, the spinal columns are harvested, and the intervertebral discs are processed for histological staining (e.g., Hematoxylin and Eosin, Safranin O-Fast Green) to evaluate the morphology of the nucleus pulposus and annulus fibrosus.
-
Immunohistochemistry/Immunofluorescence: Tissue sections are stained for markers of interest, such as STAT3 and NFKB1, to investigate the in vivo mechanism of action.[4]
-
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for the discovery of this compound as a senolytic agent.
Caption: Proposed mechanism of action of this compound in inducing apoptosis in senescent cells.
Caption: Role of this compound in the ferroptosis-IVDD pathway.
Conclusion and Future Directions
This compound is a compelling therapeutic candidate with a well-defined mechanism as a Bcl-2 inhibitor for the selective clearance of senescent cells. Its recently discovered role in inhibiting ferroptosis further broadens its potential applications, particularly in degenerative diseases like IVDD. The data presented in this guide highlight its efficacy in both in vitro and in vivo models.
Future research should focus on several key areas:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in various preclinical models.
-
Safety and Toxicology: Comprehensive toxicology studies are essential to determine the safety profile of the compound before it can be considered for clinical trials.
-
Efficacy in Other Age-Related Diseases: Given its senolytic activity, the therapeutic potential of this compound should be investigated in other age-related pathologies where cellular senescence is a known driver, such as idiopathic pulmonary fibrosis, osteoarthritis, and neurodegenerative diseases.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents could lead to more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. huasan.net [huasan.net]
- 7. Early SRC activation skews cell fate from apoptosis to senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesenchymal Stem Cell–Derived Extracellular Vesicles Protect Rat Nucleus Pulposus Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 11. Characteristics and Biomarkers of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental model of intervertebral disc degeneration by needle puncture in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BRD-K20733377: A Novel Senolytic Agent Targeting Cellular Senescence
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental mechanism contributing to aging and a variety of age-related diseases. Senescent cells accumulate in tissues over time, secreting a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can disrupt normal tissue function. Senolytics, a class of drugs that selectively eliminate senescent cells, have emerged as a promising therapeutic strategy to combat age-related pathologies. BRD-K20733377 is a novel small molecule, identified through advanced artificial intelligence screening of extensive chemical libraries, that has demonstrated potent senolytic activity.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its validation.
Core Mechanism of Action
This compound exerts its senolytic effects through at least two distinct mechanisms: the inhibition of the anti-apoptotic protein Bcl-2 and the modulation of ferroptosis.
Inhibition of Bcl-2 Pathway
This compound has been identified as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[3][4][5] Senescent cells are known to upregulate pro-survival pathways, including the Bcl-2 family of anti-apoptotic proteins, to evade programmed cell death. By inhibiting Bcl-2, this compound disrupts this protective mechanism, thereby selectively inducing apoptosis in senescent cells.[2]
Caption: Bcl-2 inhibition pathway of this compound in senescent cells.
Inhibition of Ferroptosis via STAT3/NFKB1 Axis
In the context of intervertebral disc degeneration (IVDD), this compound has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[6] This is achieved by modulating the STAT3/NFKB1 signaling axis.[1][4][5] This mechanism suggests a broader therapeutic potential for this compound in pathologies where ferroptosis is a key driver.[6]
Caption: Inhibition of ferroptosis by this compound via the STAT3/NFKB1 axis.
Quantitative Data
The senolytic potential of this compound has been quantified through various in vitro and in vivo studies. The data highlights its selectivity for senescent cells and favorable physicochemical properties.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Cell Line | Senescence Inducer | Value | Reference |
| IC₅₀ (Senescent Cells) | IMR-90 | Etoposide | 10.7 µM | [3][4][5] |
| IC₅₀ (Senescent Cells) | IMR-90 | Doxorubicin | ≤12.1 µM | [6] |
| Therapeutic Index * | IMR-90 | Etoposide | 8.3 | [6] |
| Therapeutic Index (ABT-737) | IMR-90 | Etoposide | 7.5 | [6] |
*Therapeutic Index (TI) is the ratio of IC₅₀ values for non-senescent (control) vs. senescent cells.
Table 2: Physicochemical Properties
| Property | Value | Significance | Reference |
| Rotatable Bonds | 7-10 | Suggests good oral bioavailability (Veber criteria: ≤10) | [6] |
| Topological Polar Surface Area (TPSA) | 109-143 Ų | Suggests good oral bioavailability (Veber criteria: ≤140 Ų) | [6] |
Table 3: In Vivo Effects
| Model | Tissue | Biomarker | Effect | Reference |
| Aged Mouse | Kidney | p16 mRNA | Reduced Expression | [3][4] |
| Aged Mouse | Kidney | p21 mRNA | Reduced Expression | [3][4] |
| Aged Mouse | Kidney | KI67 mRNA | Reduced Expression | [3][4] |
| Rat IVDD Model | Intervertebral Disc | Pain Scores | Reduced | [1][4][5] |
| Rat IVDD Model | Intervertebral Disc | IVDD Progression | Alleviated | [1][4][5] |
Experimental Protocols
The following protocols are summarized from the primary literature and provide a framework for the evaluation of this compound.
Senolytic Drug Discovery and Validation Workflow
Caption: General workflow for the discovery and validation of senolytic agents.
Induction of Cellular Senescence
-
Cell Line: Human lung fibroblasts (IMR-90).
-
Method (Therapy-Induced):
-
Culture IMR-90 cells to desired confluency.
-
Treat cells with a DNA-damaging agent such as Etoposide or Doxorubicin at a pre-determined concentration and duration to induce double-stranded DNA breaks.[7]
-
Remove the drug-containing medium and allow cells to recover in fresh, etoposide-free medium.[7]
-
Confirm senescence phenotype after several days via SA-β-gal staining and analysis of senescence-associated gene expression (p16, p21).[6][7]
-
Cell Viability and Senolytic Activity Assay
-
Seed both senescent and non-senescent (control) IMR-90 cells in multi-well plates.
-
Treat cells with a serial dilution of this compound (e.g., starting from 50 µM with twofold dilutions) or vehicle control (e.g., 1% DMSO).
-
Incubate for a specified period (e.g., 3 days).
-
Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Plot dose-response curves and calculate IC₅₀ values for both senescent and non-senescent populations. The therapeutic index is calculated as IC₅₀ (non-senescent) / IC₅₀ (senescent).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Culture cells in appropriate plates.
-
After treatment with the senolytic agent, fix the cells.
-
Stain cells with a solution containing X-gal at pH 6.0 overnight at 37°C without a CO₂ supply.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from treated and control cell populations.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using specific primers for senescence-associated genes (e.g., CDKN1A (p21), CDKN2A (p16), MKI67 (KI67)) and a housekeeping gene for normalization.
-
Analyze the relative fold change in mRNA expression.
Ferroptosis Assessment
-
Cell Model: Use rat nucleus pulposus-derived mesenchymal stem cells (NPMSCs).
-
Induction: Induce ferroptosis using an agent like Erastin.
-
Treatment: Co-treat cells with this compound.
-
Analysis:
-
Lipid Peroxidation: Measure using fluorescent probes like Liperfluo.[8]
-
Intracellular Iron (Fe²⁺): Quantify using probes such as FerroOrange.[8]
-
Mitochondrial Morphology: Assess via transmission electron microscopy (TEM).[8]
-
Protein Expression: Analyze levels of ferroptosis-related proteins (e.g., GPX4) by Western blot.[5]
-
Conclusion and Future Directions
This compound is a promising senolytic agent with a dual mechanism of action that includes Bcl-2 inhibition and modulation of ferroptosis. Its selective cytotoxicity against senescent cells, coupled with favorable physicochemical properties for oral bioavailability, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of its molecular targets, evaluating its efficacy and safety in a broader range of age-related disease models, and optimizing its therapeutic potential through medicinal chemistry efforts. The discovery of this compound through artificial intelligence underscores the power of computational approaches in accelerating the identification of novel therapeutics for aging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mit.edu [mit.edu]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
BRD-K20733377: A Deep Dive into a Novel Senolytic Agent for Aging Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Early-stage research has identified BRD-K20733377 as a promising senolytic agent with the potential to target cellular senescence, a fundamental hallmark of aging. This small molecule acts as a B-cell lymphoma 2 (Bcl-2) inhibitor, selectively inducing apoptosis in senescent cells. Preclinical studies have demonstrated its efficacy in clearing senescent cells and reducing the expression of aging-associated markers in cellular and animal models. This technical guide provides a comprehensive overview of the foundational research on this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways.
Introduction to this compound and its Senolytic Activity
This compound is a small molecule identified through a deep neural network screen for compounds with senolytic activity.[1] It functions as an inhibitor of the anti-apoptotic protein Bcl-2.[1][2] Senescent cells, which accumulate with age and contribute to age-related pathologies, are characterized by an upregulation of pro-survival pathways, including the Bcl-2 family of proteins. By inhibiting Bcl-2, this compound disrupts this survival mechanism, leading to the selective elimination of senescent cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on this compound.
Table 1: In Vitro Senolytic Activity of this compound in IMR-90 Fibroblasts
| Cell Type | Treatment | IC50 (µM) | Therapeutic Index (TI) |
| Senescent (Etoposide-induced) | This compound | 10.7[1] | >4.7 |
| Non-senescent (Control) | This compound | >50 |
IC50 values were determined after 3 days of treatment. The therapeutic index is the ratio of the IC50 in non-senescent cells to that in senescent cells.
Table 2: Effect of this compound on Senescence-Associated Gene Expression in Aged Mice
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
| p16 | This compound | ~0.6 |
| p21 | This compound | ~0.7 |
| Ki67 | This compound | ~1.5 |
Data is estimated from published graphical representations in Wong F, et al. Nat Aging. 2023.[1]
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the anti-apoptotic protein Bcl-2. In senescent cells, the expression of Bcl-2 family proteins is often upregulated, which prevents the induction of apoptosis. By binding to Bcl-2, this compound releases pro-apoptotic proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis in senescent cells.
Experimental Protocols
Induction of Cellular Senescence in IMR-90 Human Diploid Fibroblasts
This protocol describes the induction of senescence in IMR-90 cells using the DNA-damaging agent etoposide, as referenced in the foundational study by Wong et al. (2023).
Materials:
-
IMR-90 human diploid fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Etoposide (stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture IMR-90 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed IMR-90 cells at an appropriate density in culture plates.
-
Once cells reach approximately 80% confluency, treat them with a final concentration of 50 µM etoposide in culture medium. A vehicle control group should be treated with an equivalent concentration of DMSO.
-
Incubate the cells with etoposide for 48 hours.
-
After 48 hours, remove the etoposide-containing medium, wash the cells twice with PBS, and replace it with fresh, etoposide-free culture medium.
-
Culture the cells for an additional 7-10 days to allow the full establishment of the senescent phenotype. Change the medium every 2-3 days.
-
Confirm the senescent phenotype by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) activity, and the expression of p16 and p21.
Caption: Experimental workflow for inducing cellular senescence.
In Vitro Senolytic Activity Assay
This protocol outlines the methodology to assess the senolytic activity of this compound on senescent and non-senescent IMR-90 cells.
Materials:
-
Senescent and non-senescent IMR-90 cells (prepared as in 4.1)
-
This compound (in DMSO)
-
Culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well plates
Procedure:
-
Seed both senescent and non-senescent IMR-90 cells into separate 96-well plates at an equal density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (DMSO) should also be prepared.
-
Treat the cells with the different concentrations of this compound for 72 hours.
-
After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Normalize the viability data to the vehicle-treated control for each cell type.
-
Plot the dose-response curves and calculate the IC50 values for both senescent and non-senescent cells.
In Vivo Assessment in Aged Mice
The following provides a general protocol based on the study by Wong et al. (2023) for evaluating the in vivo effects of this compound.
Animals:
-
Aged mice (e.g., 20-24 months old C57BL/6J)
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG400, saline)
-
Gavage needles or appropriate injection equipment
Procedure:
-
Acclimate aged mice to the housing conditions.
-
Randomly assign mice to a treatment group (this compound) and a control group (vehicle).
-
Prepare the dosing solution of this compound in the chosen vehicle. The reported study used a related compound, BRD-K56819078, administered via intraperitoneal injection. A similar route and formulation would be a logical starting point for this compound.
-
Administer this compound or vehicle to the mice according to a defined dosing schedule (e.g., daily or every other day for a specified number of weeks).
-
Monitor the health and weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., kidney, lung, liver).
-
Process the tissues for downstream analysis, such as quantitative real-time PCR (qRT-PCR) to measure the expression of senescence markers (p16, p21) and a proliferation marker (Ki67).
Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Collected tissues from in vivo studies
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (p16, p21, Ki67) and a housekeeping gene (e.g., Gapdh, Actb)
Procedure:
-
Extract total RNA from the collected tissues using a commercial kit according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
Conclusion and Future Directions
This compound represents a promising new tool in the field of geroscience. Its selective targeting of senescent cells through Bcl-2 inhibition offers a clear mechanism for further investigation and potential therapeutic development. The data presented in this guide underscore its senolytic potential in both in vitro and in vivo models of aging.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies of this compound.
-
Evaluation of its long-term efficacy and safety in various animal models of aging and age-related diseases.
-
Investigation into its effects on healthspan and lifespan.
-
Elucidation of the full spectrum of its molecular targets and off-target effects.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and build upon the early-stage research of this compound as a novel senolytic compound.
References
Discovery and Development of BRD-K20733377: A Senolytic Agent Targeting Bcl-2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BRD-K20733377 is a novel small molecule identified as a selective inhibitor of the anti-apoptotic protein Bcl-2, positioning it as a promising senolytic agent. Its discovery was facilitated by a machine learning-driven approach that screened a vast chemical library for compounds with the ability to selectively eliminate senescent cells. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its operational framework.
Discovery via Artificial Intelligence
The identification of this compound stemmed from an advanced screening and predictive modeling strategy designed to uncover new senolytic compounds.[1][2][3][4][5][6]
Initial Phenotypic Screening
The process began with a phenotypic screen of 2,352 compounds to assess their senolytic activity.[1][2][3] This initial library was tested on a well-established model of cellular senescence: human IMR-90 lung fibroblasts induced into senescence using etoposide.[2][3]
Predictive Model Training
The data from the phenotypic screen, detailing the senolytic activity of the screened compounds, was used to train a sophisticated graph neural network.[1][3][4] This machine learning model was engineered to recognize the chemical features and structural motifs associated with senolytic potential.
Large-Scale In Silico Screening and Compound Selection
The trained neural network was then deployed to predict the senolytic activity of a much larger library of over 800,000 molecules.[1][2][3][4] This in silico screening identified several promising candidates, including this compound, which was selected for further investigation based on its predicted efficacy and drug-like properties.[2][4]
Mechanism of Action
Inhibition of Bcl-2
This compound functions as an inhibitor of Bcl-2, a key protein in the intrinsic apoptosis pathway.[1][2][7] The Bcl-2 family of proteins are central regulators of apoptosis, with members like Bcl-2 acting to prevent programmed cell death.[8][9] By inhibiting Bcl-2, this compound disrupts this protective mechanism in senescent cells, which often overexpress anti-apoptotic proteins to survive. This leads to the activation of pro-apoptotic proteins such as Bax and Bak, culminating in mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis. Molecular docking simulations and time-resolved fluorescence energy transfer experiments have corroborated this mechanism of action.[2][5]
Potential Role in Ferroptosis Inhibition
A recent study has also implicated this compound in the inhibition of ferroptosis, a form of iron-dependent programmed cell death.[10] This research suggests that in the context of intervertebral disc degeneration, this compound may exert its therapeutic effects by modulating the STAT3/NFKB1 axis.[10]
Quantitative Efficacy Data
This compound has demonstrated potent and selective senolytic activity across multiple in vitro models of senescence.
| Parameter | Senescence Model | Cell Line | Value | Reference |
| IC50 | Etoposide-Induced | IMR-90 | 10.7 µM | [7] |
| Therapeutic Index | Etoposide-Induced | IMR-90 | 8.3 | [2] |
| IC50 | Doxorubicin-Induced | IMR-90 | ≤12.1 µM | [2] |
| Therapeutic Index | Doxorubicin-Induced | IMR-90 | 4.3 - 7.3 | [2] |
| Selectivity | Replicative Senescence | Late-Passage IMR-90 | Selective vs. Early-Passage | [2] |
Preclinical Development and In Vivo Studies
While in vivo studies specifically for this compound are emerging, research on a structurally related compound, BRD-K56819078, discovered through the same screening process, provides strong proof-of-concept.[1][2][5] In aged mice, BRD-K56819078 was shown to significantly reduce the burden of senescent cells and decrease the mRNA expression of senescence-associated genes in the kidneys.[1][2][5]
Furthermore, a 2025 study on this compound itself demonstrated its efficacy in an in vivo rat model of intervertebral disc degeneration, where it was found to alleviate the condition by inhibiting ferroptosis.[10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery and validation of this compound.
Induction of Cellular Senescence
-
Therapy-Induced Senescence: IMR-90 human lung fibroblasts were treated with either etoposide or doxorubicin at specified concentrations and for a duration sufficient to induce a senescent phenotype.[2]
-
Replicative Senescence: IMR-90 cells were continuously passaged until they reached a state of non-division, characteristic of replicative senescence.[2]
Confirmation of Senescent State
-
SA-β-gal Staining: Senescence-associated β-galactosidase (SA-β-gal) activity was assessed using a standard staining protocol to visually confirm the senescent phenotype.[2]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA levels of key senescence markers, including p16, p21, and KI67.[2][7] A significant upregulation of p16 and p21 and downregulation of the proliferation marker KI67 were considered indicative of senescence.
Cell Viability and Senolytic Activity Assays
-
Assay Principle: To determine the IC50 values and therapeutic indices, both senescent and non-senescent (control) cells were treated with a range of concentrations of this compound for a period of 3 days.[4]
-
Measurement: Cell viability was quantified using a standard method, such as a resazurin-based assay or ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Dose-response curves were generated to calculate the IC50 (the concentration at which 50% of cell viability is inhibited) for both senescent and non-senescent populations. The therapeutic index was then calculated as the ratio of the IC50 in non-senescent cells to the IC50 in senescent cells.
Conclusion
This compound represents a significant advancement in the field of senotherapeutics, discovered through a cutting-edge artificial intelligence platform. Its targeted inhibition of Bcl-2 provides a clear mechanism for its selective elimination of senescent cells. The robust preclinical data, including its potent in vitro efficacy and the promising in vivo results from related compounds and recent studies, underscore its potential as a therapeutic candidate for age-related diseases. Further development and clinical investigation of this compound are warranted.
References
- 1. Discovering small-molecule senolytics with deep neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mit.edu [mit.edu]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Discovering small-molecule senolytics with deep neural networks | Semantic Scholar [semanticscholar.org]
- 6. Senotherapeutics: Different approaches of discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD-K20733377: A Technical Guide to its Role in Targeting Cellular Senescence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and a variety of age-related diseases. The selective elimination of senescent cells, a therapeutic strategy known as senolysis, has emerged as a promising avenue for treating these conditions. BRD-K20733377 has been identified as a novel small molecule with senolytic activity. This technical guide provides an in-depth overview of this compound's role in targeting cellular senescence, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.
Introduction to Cellular Senescence and Senolytics
Cellular senescence is a complex cellular state characterized by stable proliferative arrest, distinct morphological and metabolic changes, and the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). While senescence plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells with age contributes to tissue dysfunction and the pathogenesis of numerous chronic diseases.
Senolytics are a class of drugs designed to selectively induce apoptosis in senescent cells. A key survival mechanism for senescent cells is the upregulation of anti-apoptotic pathways, making these pathways attractive targets for senolytic agents. One of the critical families of proteins involved in this pro-survival signaling is the B-cell lymphoma 2 (Bcl-2) family.
This compound: A Novel Bcl-2 Inhibitor with Senolytic Activity
This compound is a small molecule identified through high-throughput screening for its selective cytotoxicity against senescent cells.[1] It functions as an inhibitor of the anti-apoptotic protein Bcl-2.[1] By inhibiting Bcl-2, this compound disrupts the pro-survival signaling that allows senescent cells to resist apoptosis, thereby triggering their selective elimination.
Mechanism of Action
The proposed mechanism of action for this compound centers on the intrinsic mitochondrial apoptosis pathway. In senescent cells, the upregulation of Bcl-2 family proteins sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). This compound competitively binds to Bcl-2, displacing pro-apoptotic proteins. This liberation of Bax and Bak leads to their activation, MOMP, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis in senescent cells.
Quantitative Data
This compound has demonstrated potent and selective activity against senescent cells. The following tables summarize the key quantitative findings from preclinical studies.
| Parameter | Cell Line | Senescence Inducer | Value | Reference |
| IC50 | IMR-90 | Etoposide | 10.7 µM | [1] |
| Compound | Target | Effect on Senescent Cells | ||
| This compound | Bcl-2 | Selective Cytotoxicity |
Table 1: In vitro potency of this compound.
| Gene | Tissue (in vivo) | Effect | Reference |
| p16 (Cdkn2a) | Aged Mouse Model | mRNA Expression Reduced | [1] |
| p21 (Cdkn1a) | Aged Mouse Model | mRNA Expression Reduced | [1] |
| Ki67 | Aged Mouse Model | mRNA Expression Reduced | [1] |
Table 2: In vivo effects of this compound on senescence-associated gene expression. Specific quantitative reduction values were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the senolytic activity of this compound.
Induction of Cellular Senescence in IMR-90 Fibroblasts
This protocol describes the induction of therapy-induced senescence in human diploid fibroblasts using the chemotherapeutic agent etoposide.
Materials:
-
IMR-90 human fibroblasts (low passage)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Etoposide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture IMR-90 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at an appropriate density in culture plates.
-
Once cells reach 70-80% confluency, treat them with a final concentration of 20-50 µM etoposide (dissolved in DMSO) for 24-48 hours.
-
Remove the etoposide-containing medium, wash the cells with PBS, and replace it with fresh culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop.
-
Confirm the senescent state using Senescence-Associated β-galactosidase (SA-β-gal) staining and morphology assessment.
References
Unveiling the Molecular Target of BRD-K20733377: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-K20733377 has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its molecular target and mechanism of action. Primarily identified as an inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, this compound demonstrates selective cytotoxicity against senescent cells. Furthermore, evidence suggests a secondary mechanism involving the inhibition of ferroptosis through modulation of the STAT3/NFKB1 signaling axis. This document details the quantitative data associated with its activity, outlines the experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
The selective elimination of detrimental cells, such as cancer cells or senescent cells that contribute to age-related pathologies, is a paramount goal in drug discovery. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway and represent a key therapeutic target. Overexpression of anti-apoptotic Bcl-2 proteins allows aberrant cells to evade programmed cell death. Small molecule inhibitors that antagonize these proteins can restore the natural apoptotic process. This compound has been identified as one such small molecule with promising activity. This guide serves to consolidate the available technical information regarding its molecular interactions and cellular effects.
Primary Molecular Target: The Bcl-2 Family
This compound primarily functions as an inhibitor of the Bcl-2 family of proteins.[1][2][3] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. The balance between these opposing factions dictates the cell's fate. By binding to and inhibiting the function of anti-apoptotic Bcl-2 proteins, this compound is thought to release pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data
The inhibitory activity of this compound has been quantified in cellular assays. A key finding is its selective cytotoxicity against senescent cells.
| Assay | Cell Line | Condition | Parameter | Value | Reference |
| Cell Viability | IMR-90 | Etoposide-induced senescence | IC50 | 10.7 µM | [1][2][3] |
Note: Further quantitative data, such as binding affinities (Kd, Ki) to individual Bcl-2 family members, are currently not publicly available.
Secondary Mechanism: Inhibition of Ferroptosis via STAT3/NFKB1
Recent studies have indicated that this compound also possesses the ability to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This activity is reportedly mediated through the STAT3/NFKB1 signaling axis. The precise molecular interactions within this pathway are still under investigation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Induction of Cellular Senescence and Viability Assay
This protocol describes the induction of senescence in IMR-90 human diploid fibroblasts using etoposide, followed by the assessment of cell viability in the presence of this compound.
Materials:
-
IMR-90 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Etoposide
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well plates
Procedure:
-
Culture IMR-90 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To induce senescence, treat the cells with a sublethal dose of etoposide (e.g., 20 µM) for 24-48 hours.
-
Remove the etoposide-containing medium, wash the cells with PBS, and culture in fresh medium for 7-10 days to allow the senescent phenotype to develop.
-
Seed the senescent IMR-90 cells into 96-well plates at a predetermined density.
-
Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Senescence Markers
This protocol details the measurement of mRNA expression levels of senescence-associated genes p16, p21, and the proliferation marker KI67.
Materials:
-
Treated and untreated senescent cells
-
TRIzol™ Reagent or other RNA extraction kit
-
Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Primers for p16, p21, KI67, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Lyse the cells and extract total RNA using TRIzol™ Reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qRT-PCR reactions in triplicate for each gene of interest and the housekeeping gene using SYBR™ Green PCR Master Mix and specific primers.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Lipid Peroxidation Assay
This protocol describes the detection of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Materials:
-
Cells of interest
-
This compound
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) as a control
-
C11-BODIPY™ 581/591 probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Treat the cells with this compound, a ferroptosis inducer, and/or a ferroptosis inhibitor for the desired time.
-
Incubate the cells with C11-BODIPY™ 581/591 (typically 1-10 µM) for 30-60 minutes at 37°C.[4][5][6]
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The probe emits green fluorescence upon oxidation (indicating lipid peroxidation) and red fluorescence in its reduced state.
-
Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.
Immunofluorescence for STAT3/NF-κB Nuclear Translocation
This protocol outlines the visualization of STAT3 and NF-κB nuclear translocation, a key event in their activation, using immunofluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Stimulant for STAT3/NF-κB activation (e.g., IL-6 or TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1-0.5% Triton™ X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies against STAT3 and NF-κB (p65 subunit)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or a stimulant for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with Triton™ X-100 for 10-15 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with primary antibodies against STAT3 and NF-κB overnight at 4°C.[7][8][9]
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to assess translocation.
Mandatory Visualizations
Signaling Pathways
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Caption: STAT3/NFKB1 signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a promising small molecule that primarily targets the anti-apoptotic Bcl-2 protein family, leading to the selective induction of apoptosis in senescent cells. Additionally, it demonstrates a capacity to inhibit ferroptosis through the STAT3/NFKB1 pathway. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals. Further investigation is warranted to fully elucidate the binding kinetics of this compound with individual Bcl-2 family members and to delineate the precise molecular interactions within the STAT3/NFKB1 pathway. Such studies will be crucial for the continued development and potential therapeutic application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 6. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 7. Nuclear translocation of STAT3 and NF-κB are independent of each other but NF-κB supports expression and activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BRD-K20733377 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-K20733377 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1][2] This compound has demonstrated significant senolytic activity, selectively inducing cytotoxicity in senescent cells while sparing healthy, proliferating cells.[1][2] These characteristics make this compound a valuable tool for research in aging, cancer, and other senescence-associated diseases. This document provides detailed protocols for the use of this compound in a cell culture setting, including compound handling, induction of senescence, and methods for assessing its senolytic activity.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C23H18N4O3S |
| Molecular Weight | 430.48 g/mol |
| CAS Number | 452350-43-5 |
| Target | Bcl-2 Family |
| Pathway | Apoptosis |
Quantitative Data Summary
| Cell Line | Senescence Inducer | Parameter | Value | Reference |
| IMR-90 | Etoposide | IC50 (Cell Viability) | 10.7 µM | [1][2] |
| Aged Mouse Model | Natural Aging | mRNA Expression | Reduction in p16, p21, and KI67 | [1][2] |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing apoptosis in senescent cells.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (430.48 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4305 mg of this compound in 1 mL of DMSO.
-
Warm the DMSO to room temperature before use.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Induction of Senescence in IMR-90 Cells
This protocol describes the induction of cellular senescence in the IMR-90 human diploid fibroblast cell line using the chemotherapeutic agent etoposide.
Materials:
-
IMR-90 cells (ATCC CCL-186)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Etoposide
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Culture IMR-90 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the IMR-90 cells at an appropriate density in culture plates or flasks.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a working solution of etoposide in culture medium.
-
Treat the cells with a final concentration of 20 µM etoposide for 24-48 hours.[3]
-
After the treatment period, remove the etoposide-containing medium, wash the cells twice with sterile PBS, and replace with fresh culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop.[3][4]
-
Confirm the induction of senescence by assessing markers such as senescence-associated β-galactosidase (SA-β-gal) staining, and changes in cell morphology (enlarged and flattened).
Senolytic Activity Assay
This protocol outlines a method to assess the senolytic activity of this compound on senescent IMR-90 cells.
Materials:
-
Senescent and non-senescent (control) IMR-90 cells
-
This compound stock solution
-
Culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed both senescent and non-senescent IMR-90 cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for both senescent and non-senescent cells to assess the selective cytotoxicity.
Experimental Workflow Diagram
Caption: General workflow for assessing the senolytic activity of this compound.
Assessment of Senescence-Associated Gene Expression
To further characterize the effects of this compound, the expression of key senescence-associated genes can be analyzed by quantitative real-time PCR (qRT-PCR).
Materials:
-
Treated and untreated senescent and non-senescent cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., p16/CDKN2A, p21/CDKN1A, KI67) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.
-
Analyze the relative gene expression levels using the ΔΔCt method. A reduction in the expression of p16 and p21, and an increase in the proliferation marker KI67 in the remaining viable cells would indicate clearance of senescent cells.
Safety Precautions
This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For research use only. Not for human or veterinary use.
References
Application Notes and Protocols for BRD-K20733377: A Selective Senolytic Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of BRD-K20733377 for both in vitro and in vivo experiments. This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein family, demonstrating significant promise as a senolytic agent by selectively inducing apoptosis in senescent cells.
Compound Information and Properties
A summary of the key characteristics of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Source |
| Molecular Formula | C23H18N4O3S | MedChemExpress |
| Molecular Weight | 430.48 g/mol | MedChemExpress |
| Target | Bcl-2 Family | MedChemExpress |
| Physical Appearance | Solid Powder | MedChemExpress |
| IC50 | 10.7 µM (Etoposide-induced IMR-90 senescent cells) | MedChemExpress |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Published Research |
| Storage (Powder) | -20°C for up to 3 years | MedChemExpress |
| Storage (In Solvent) | -80°C for up to 6 months | MedChemExpress |
Mechanism of Action: Bcl-2 Inhibition and Apoptosis Induction
This compound exerts its senolytic effect by inhibiting anti-apoptotic proteins of the Bcl-2 family. In senescent cells, there is often an upregulation of these anti-apoptotic proteins, which prevents the induction of apoptosis. By inhibiting Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This allows Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 430.48 g/mol * 1000 mg/g = 4.3048 mg for 1 mL.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube. For example, add 1 mL of DMSO to 4.3048 mg of the compound.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).
Note on Solubility: While DMSO is the recommended solvent, the maximum solubility of this compound in DMSO has not been explicitly reported. If a higher concentration stock solution is required, it is advisable to perform a small-scale solubility test first.
Preparation of Working Solutions for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium.
-
Prepare the final working concentrations: Serially dilute the intermediate solution or the stock solution directly into the final cell culture medium to achieve the desired experimental concentrations. A typical starting concentration for dose-response experiments is 50 µM, with subsequent two-fold serial dilutions.
-
Example for a 50 µM working solution from a 10 mM stock:
-
Dilution factor = 10,000 µM / 50 µM = 200
-
Add 5 µL of the 10 mM stock to 995 µL of cell culture medium to get a final volume of 1 mL.
-
-
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.
General Considerations and Best Practices
-
Quality Control: Always use high-purity this compound and sterile, high-quality solvents and reagents to ensure experimental reproducibility.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and DMSO.
-
Cell Line Specificity: The optimal concentration and treatment duration for this compound may vary between different cell lines and senescence induction models. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
-
Confirmation of Senescence: Prior to senolytic treatment, confirm the induction of senescence in your cell population using established markers such as senescence-associated β-galactosidase (SA-β-gal) staining, p16/p21 expression, or morphology changes.
By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for their investigations into cellular senescence and the development of novel senolytic therapies.
In Vivo Applications of BRD-K20733377 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-K20733377 is a novel small molecule identified as a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis. This compound has demonstrated significant senolytic activity, selectively inducing cell death in senescent cells.[1] Cellular senescence, a state of irreversible cell-cycle arrest, is implicated in a variety of age-related diseases and pathological conditions. The ability of this compound to eliminate senescent cells suggests its therapeutic potential in a range of diseases, from age-related decline to fibrosis and cancer.
These application notes provide a summary of the current understanding of this compound's biological activity and a detailed protocol for its in vitro characterization. While direct in vivo studies on this compound in mouse models are not yet available in the reviewed literature, this document presents a comprehensive in vivo protocol for a closely related analog, BRD-K56819078, to serve as a foundational methodology for future preclinical evaluation of this compound.
Physicochemical Properties and Predicted Bioavailability
This compound possesses favorable physicochemical properties that suggest potential for oral bioavailability, making it an attractive candidate for in vivo studies.[1]
| Property | Value | Implication for In Vivo Studies |
| Molecular Weight | < 500 Da | Adheres to Lipinski's rule of five for drug-likeness. |
| Rotatable Bonds | 7-10 | Suggests good conformational flexibility for receptor binding.[1] |
| Topological Polar Surface Area | 109 Ų | Within the acceptable range for good oral bioavailability.[1] |
In Vitro Senolytic Activity of this compound
This compound has been shown to selectively eliminate senescent cells induced by etoposide treatment in IMR-90 human lung fibroblasts.
| Cell Model | Treatment | IC50 (this compound) |
| Etoposide-induced senescent IMR-90 cells | 48-hour incubation | 10.7 µM |
Experimental Protocol 1: In Vitro Induction and Verification of Cellular Senescence
This protocol details the methodology for inducing senescence in IMR-90 cells, a critical first step for evaluating the senolytic activity of compounds like this compound.
Materials:
-
IMR-90 human diploid fibroblasts (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Etoposide (e.g., from Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit (e.g., from Cell Signaling Technology)
-
RNA extraction kit and reagents for qRT-PCR
-
Primers for p16, p21, and KI67
Procedure:
-
Cell Culture: Culture IMR-90 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Senescence:
-
Plate IMR-90 cells at a density of 2 x 10^5 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with 50 µM etoposide in culture medium for 24 hours to induce DNA damage and subsequent senescence.
-
After 24 hours, remove the etoposide-containing medium, wash the cells twice with PBS, and replace with fresh culture medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to fully develop.
-
-
Verification of Senescence:
-
SA-β-gal Staining: Fix and stain the cells according to the manufacturer's protocol for the SA-β-gal staining kit. Senescent cells will stain blue.
-
qRT-PCR Analysis: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of senescence markers p16 and p21, and the proliferation marker KI67. A significant increase in p16 and p21 expression and a decrease in KI67 expression are indicative of senescence.
-
Diagram: Workflow for In Vitro Senescence Induction and Analysis
Caption: Workflow for inducing and verifying cellular senescence in vitro.
Experimental Protocol 2: In Vivo Senolytic Activity in an Aged Mouse Model (Based on BRD-K56819078)
While specific in vivo data for this compound is not yet published, the following protocol was successfully used for a closely related senolytic compound, BRD-K56819078, and can serve as a robust starting point for designing in vivo studies with this compound.[1]
Animal Model:
-
Aged C57BL/6J mice (e.g., 20-24 months old) are a suitable model for studying age-related accumulation of senescent cells.
-
Young C57BL/6J mice (e.g., 3-4 months old) should be used as a control group.
-
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
This compound (or analog)
-
Vehicle solution (e.g., DMSO, polyethylene glycol, saline, as determined by solubility and toxicity studies)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for SA-β-gal staining of tissue sections
-
RNA extraction reagents for tissues
-
qRT-PCR reagents and primers for mouse p16, p21, and Ki67
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate aged and young mice to the housing facility for at least one week before the experiment.
-
Randomly assign aged mice to a treatment group (receiving this compound) and a vehicle control group.
-
-
Dosing and Administration:
-
Based on preliminary pharmacokinetic and tolerability studies, determine the optimal dose and dosing frequency. For the analog BRD-K56819078, a specific dosage was administered, which should be optimized for this compound.
-
Administer this compound or vehicle via a suitable route, such as oral gavage or intraperitoneal injection. The predicted oral bioavailability of this compound makes oral gavage a preferred route to investigate.[1]
-
Treat the mice for a defined period (e.g., daily or intermittently for several weeks).
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., kidneys, liver, lungs, where senescent cells are known to accumulate with age).
-
For each mouse, fix a portion of the tissue in 4% paraformaldehyde for histological analysis and snap-freeze another portion in liquid nitrogen for molecular analysis.
-
Histological Analysis: Prepare tissue sections and perform SA-β-gal staining to quantify the number of senescent cells.
-
Molecular Analysis: Extract RNA from the frozen tissue samples and perform qRT-PCR to measure the mRNA expression of senescence-associated genes (p16, p21) and a proliferation marker (Ki67).
-
Expected Outcomes:
-
A significant reduction in the number of SA-β-gal positive cells in the tissues of aged mice treated with this compound compared to the vehicle-treated group.
-
A significant decrease in the mRNA expression of p16 and p21, and a potential increase in Ki67 expression in the tissues of treated aged mice.
Diagram: In Vivo Experimental Workflow for Senolytic Compound Testing
References
BRD-K20733377: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-K20733377 is a dual-function small molecule inhibitor that demonstrates potent activity as both a B-cell lymphoma 2 (Bcl-2) inhibitor and a ferroptosis inhibitor. It exhibits selective cytotoxicity against senescent cells and has shown therapeutic potential in models of age-related diseases and intervertebral disc degeneration. These application notes provide detailed protocols for in vitro studies to investigate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions through two distinct mechanisms:
-
Bcl-2 Inhibition: As a Bcl-2 inhibitor, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to the induction of apoptosis. This mechanism is particularly effective in targeting senescent cells, which often overexpress anti-apoptotic proteins like Bcl-2.
-
Ferroptosis Inhibition: this compound also inhibits ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. This activity is mediated through the STAT3/NFKB1 signaling axis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Cell Line/System | Value/Concentration | Reference |
| IC50 (Senescent Cell Viability) | Etoposide-induced senescent IMR-90 cells | 10.7 µM | [1][2] |
| Working Concentration (Ferroptosis Inhibition) | Rat Nucleus Pulposus-derived Mesenchymal Stem Cells (NPMSCs) | 6 µM (for 72 hours) | [3] |
| Selective Cytotoxicity | Selective against late-passage senescent IMR-90 cells | Effective at 1.5 - 3 µM | [4] |
Experimental Protocols
Senescent Cell Viability Assay
This protocol details the methodology to determine the IC50 of this compound in senescent human lung fibroblasts (IMR-90).
3.1.1. Induction of Senescence in IMR-90 Cells
-
Culture IMR-90 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce senescence, treat the cells with a sublethal dose of a DNA-damaging agent such as etoposide. A common starting point is treatment with 50 µM etoposide for 24-48 hours.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and replace with fresh culture medium.
-
Allow the cells to recover and enter a senescent state, which typically takes 7-10 days. Confirm senescence by senescence-associated β-galactosidase (SA-β-gal) staining and expression of senescence markers like p16 and p21.[4]
3.1.2. Cell Viability Assay (Resazurin-based)
-
Seed both senescent and non-senescent (control) IMR-90 cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions. Include a vehicle control (DMSO, typically at a final concentration of ≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
After the incubation period, add 10 µL of resazurin solution (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically 560 nm Ex / 590 nm Em).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[5]
Workflow for Senescent Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound in senescent cells.
Ferroptosis Inhibition Assay
This protocol outlines the procedure to assess the ferroptosis-inhibiting properties of this compound in rat nucleus pulposus-derived mesenchymal stem cells (NPMSCs).
-
Isolate and culture rat NPMSCs according to standard protocols.
-
Seed the NPMSCs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability).
-
To induce ferroptosis, treat the cells with a known ferroptosis inducer, such as Erastin (e.g., 10 µM).
-
Concurrently, treat the cells with this compound at a concentration of 6 µM.[3] Include a vehicle control and a positive control (Erastin alone).
-
Incubate the cells for 72 hours.[3]
-
Assess ferroptosis by measuring lipid peroxidation using assays such as the malondialdehyde (MDA) assay or by detecting reactive oxygen species (ROS) with fluorescent probes like C11-BODIPY.
-
Cell viability can be assessed using the CCK-8 assay or a similar method.[3]
Experimental Design for Ferroptosis Inhibition
Caption: Experimental workflow for evaluating the ferroptosis inhibitory effect of this compound.
Analysis of STAT3/NFKB1 Signaling Pathway
This protocol describes the use of Western blotting to investigate the effect of this compound on the phosphorylation of STAT3 and NFKB1.
-
Culture the cells of interest (e.g., NPMSCs) to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (a suggested starting range is 1-10 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, phospho-NFKB1 (p65), and total NFKB1 (p65) overnight at 4°C. A loading control such as GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
STAT3/NFKB1 Signaling Pathway
Caption: Proposed signaling pathway of this compound in inhibiting ferroptosis.
Bcl-2 Binding Assay (Fluorescence Polarization)
This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to confirm the binding of this compound to Bcl-2.
-
Reagents:
-
Recombinant human Bcl-2 protein.
-
A fluorescently labeled peptide known to bind to the BH3-binding groove of Bcl-2 (e.g., FITC-labeled Bak BH3 peptide).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound.
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled peptide and recombinant Bcl-2 protein. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Add increasing concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Bcl-2 by this compound.
-
Plot the change in polarization against the concentration of this compound to determine the IC50 for binding.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in cell viability assays | Uneven cell seeding, edge effects in the plate, compound precipitation. | Ensure a single-cell suspension before seeding, avoid using the outer wells of the plate, check the solubility of this compound in the culture medium. |
| No inhibition of ferroptosis observed | Ineffective concentration of Erastin or this compound, cell type not susceptible to ferroptosis. | Titrate the concentration of Erastin to determine the optimal dose for inducing ferroptosis in your cell line. Test a range of this compound concentrations. Use a cell line known to be sensitive to ferroptosis as a positive control. |
| Weak or no signal in Western blot | Low protein concentration, poor antibody quality, insufficient transfer. | Ensure adequate protein loading, use validated antibodies, optimize transfer conditions. |
| High background in fluorescence polarization assay | Non-specific binding, compound autofluorescence. | Include a control with only the compound to check for autofluorescence. Optimize the assay buffer with detergents like Tween-20 to reduce non-specific binding. |
Ordering Information
| Product | Catalog Number |
| This compound | Varies by supplier |
| Etoposide | Varies by supplier |
| Resazurin (Cell Viability Reagent) | Varies by supplier |
| Erastin | Varies by supplier |
| Antibodies for STAT3, p-STAT3, NFKB1, p-NFKB1 | Varies by supplier |
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
Techniques for Measuring the Effects of BRD-K20733377: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-K20733377 is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key regulator of apoptosis. This compound has demonstrated selective cytotoxicity against senescent cells, identifying it as a promising senolytic agent.[1] Furthermore, recent studies have elucidated a novel mechanism of action for this compound, showing its ability to inhibit ferroptosis, an iron-dependent form of programmed cell death, through the STAT3/NFKB1 signaling axis.[2] These dual activities in promoting the clearance of senescent cells and preventing ferroptosis suggest its therapeutic potential in age-related diseases and conditions such as intervertebral disc degeneration.
These application notes provide a comprehensive overview of the techniques and detailed protocols for measuring the diverse effects of this compound in a research setting.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in key experiments.
Table 1: Senolytic Activity of this compound
| Cell Line | Senescence Inducer | Parameter | Value | Reference |
| IMR-90 | Etoposide | IC50 (Senescent Cells) | 10.7 µM | [1] |
| IMR-90 | Etoposide | IC50 (Non-senescent Cells) | > 25 µM | [1] |
Table 2: Effect of this compound on Senescence-Associated Gene Expression
| Gene | Treatment | Fold Change (mRNA expression) |
| p16 | This compound | Reduced |
| p21 | This compound | Reduced |
| KI67 | This compound | Reduced |
Note: Specific quantitative fold changes were not available in the searched literature. The table reflects the reported trend.
Table 3: Inhibition of Ferroptosis by this compound in Nucleus Pulposus Mesenchymal Stem Cells (NPMSCs)
| Parameter | Condition | This compound Effect |
| Cell Viability (CCK-8) | Erastin-induced ferroptosis | Increased |
| Intracellular Fe²⁺ Levels | Erastin-induced ferroptosis | Reduced |
| Lipid Peroxidation | Erastin-induced ferroptosis | Reduced |
| Reactive Oxygen Species (ROS) | Erastin-induced ferroptosis | Reduced |
Note: This table summarizes the qualitative effects. For detailed graphical data, refer to the original publication.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for its characterization.
Caption: Bcl-2 Inhibition Pathway of this compound.
Caption: this compound inhibits ferroptosis via the STAT3/NFKB1 axis.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Cell Viability and Senolytic Activity (CCK-8 Assay)
Objective: To determine the cytotoxic and senolytic effects of this compound.
Materials:
-
Target cells (e.g., IMR-90 human fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Senescence-inducing agent (e.g., Etoposide)
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Induction of Senescence (for senolytic assay):
-
Seed cells in a culture dish and grow to sub-confluency.
-
Treat cells with a senescence-inducing agent (e.g., 10 µM Etoposide for 24 hours).
-
Remove the agent, wash with PBS, and culture in fresh medium for 7-10 days to allow the senescent phenotype to develop. Confirm senescence using SA-β-gal staining.
-
-
Cell Seeding:
-
Trypsinize and count both senescent and non-senescent (control) cells.
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color of the medium changes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Gene Expression Analysis (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of senescence-associated genes.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (p16, p21, KI67) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction:
-
Lyse the treated cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protein Expression Analysis (Western Blot)
Objective: To determine the effect of this compound on the protein levels of key signaling molecules.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-STAT3, anti-p-STAT3, anti-NFKB1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Measurement of Intracellular Ferrous Iron (Fe²⁺)
Objective: To assess the effect of this compound on intracellular iron levels, a key indicator of ferroptosis.
Materials:
-
Treated cells
-
FerroOrange or other Fe²⁺-specific fluorescent probes
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Treatment:
-
Treat cells with an inducer of ferroptosis (e.g., Erastin) in the presence or absence of this compound.
-
-
Staining:
-
Wash the cells with serum-free medium.
-
Incubate the cells with the Fe²⁺ probe according to the manufacturer's instructions (e.g., 1 µM FerroOrange for 30 minutes at 37°C).
-
-
Imaging/Quantification:
-
Wash the cells to remove excess probe.
-
Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity between different treatment groups.
-
Detection of Lipid Peroxidation
Objective: To measure lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Treated cells
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with an inducer of ferroptosis in the presence or absence of this compound.
-
-
Staining:
-
Incubate the cells with the lipid peroxidation sensor (e.g., 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C).
-
-
Analysis:
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. Alternatively, visualize the change in fluorescence using a microscope.
-
-
Data Analysis:
-
Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity.
-
References
- 1. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-K20733377 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the use of BRD-K20733377, a selective Bcl-2 inhibitor with senolytic properties, in combination with other therapeutic agents. The following protocols and rationales are based on the known mechanisms of this compound and established principles of synergistic drug interactions.
Introduction to this compound
This compound is a small molecule inhibitor of the anti-apoptotic protein Bcl-2.[1][2] It has demonstrated selective cytotoxicity against senescent cells, marking it as a promising senolytic agent.[1][2] Senescent cells accumulate in tissues with age and contribute to various age-related diseases. By selectively eliminating these cells, senolytics have the potential to ameliorate these conditions. Furthermore, recent studies have implicated this compound in the inhibition of ferroptosis, an iron-dependent form of programmed cell death, suggesting a multifaceted mechanism of action.
The exploration of combination therapies involving this compound is a logical next step in its development. Synergistic combinations can enhance therapeutic efficacy, overcome potential resistance mechanisms, and allow for lower, less toxic doses of individual agents.[3][4] This document outlines three evidence-based combination strategies for preclinical investigation.
Application Note 1: Synergistic Senolysis by Co-targeting Bcl-2 and Mcl-1
Rationale:
The survival of senescent cells is often dependent on a panel of anti-apoptotic proteins from the Bcl-2 family. While this compound targets Bcl-2, a subset of senescent cells may evade apoptosis by upregulating other anti-apoptotic proteins, such as Mcl-1.[3][5] This resistance mechanism can be overcome by co-administering this compound with a selective Mcl-1 inhibitor. This dual targeting is expected to induce a more profound and broader senolytic effect than either agent alone.[4][5][6][7]
Proposed Combination:
-
This compound (Bcl-2 inhibitor)
-
S63845 (a selective Mcl-1 inhibitor) or other relevant Mcl-1 inhibitor.
Data Presentation:
Table 1: In Vitro Cytotoxicity of this compound in Combination with an Mcl-1 Inhibitor (S63845)
| Cell Type | Treatment | This compound IC50 (µM) | S63845 IC50 (µM) | Combination Index (CI)* |
| Senescent IMR-90 | This compound alone | 10.7 | - | - |
| Senescent IMR-90 | S63845 alone | - | Hypothetical Value | - |
| Senescent IMR-90 | Combination | Expected Lower Value | Expected Lower Value | < 1 (Synergy) |
| Proliferating IMR-90 | This compound alone | > 50 | - | - |
| Proliferating IMR-90 | S63845 alone | - | Hypothetical Value | - |
| Proliferating IMR-90 | Combination | Expected Higher Value | Expected Higher Value | > 1 (Antagonism/Additive) |
*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocol:
Objective: To determine if the combination of this compound and an Mcl-1 inhibitor synergistically and selectively kills senescent cells.
Methodology:
-
Cell Culture and Senescence Induction:
-
Culture human diploid fibroblasts (e.g., IMR-90) under standard conditions.
-
Induce senescence by treating a subset of cells with etoposide (e.g., 20 µM) for 24 hours, followed by a recovery period in fresh media for 7-10 days.
-
Confirm senescence by Senescence-Associated β-galactosidase (SA-β-gal) staining and assessing for p16/p21 expression.
-
-
Drug Treatment and Viability Assay:
-
Plate both senescent and proliferating (control) cells in 96-well plates.
-
Treat cells with a dose-response matrix of this compound and the Mcl-1 inhibitor, both alone and in combination at a constant ratio.
-
Incubate for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to quantify the drug interaction.
-
Visualization:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. [PDF] Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Semantic Scholar [semanticscholar.org]
- 4. Synergism of BCL-2 Family Inhibitors Facilitates Selective Elimination of Senescent Cells | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining BCL-2 Family Inhibitors May Yield More Effective Senolytic Therapies – Fight Aging! [fightaging.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-K20733377 is a novel small molecule identified as a selective inhibitor of the anti-apoptotic protein Bcl-2. It has demonstrated significant potential as a senolytic agent, a class of drugs that selectively induces apoptosis in senescent cells. The accumulation of senescent cells is a hallmark of aging and a key contributor to the pathogenesis of numerous age-related diseases. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of age-related diseases, including cellular senescence and intervertebral disc degeneration.
Mechanism of Action
This compound exerts its senolytic activity primarily through the inhibition of Bcl-2, a key regulator of the intrinsic apoptotic pathway. Senescent cells often upregulate pro-survival pathways, including the Bcl-2 family of proteins, to evade apoptosis. By inhibiting Bcl-2, this compound disrupts this pro-survival signaling, leading to the selective elimination of senescent cells.
Furthermore, in a model of intervertebral disc degeneration, this compound has been shown to inhibit ferroptosis, a form of iron-dependent programmed cell death, through the modulation of the STAT3/NFKB1 signaling axis[1][2]. This dual mechanism of targeting both apoptosis and ferroptosis pathways highlights its potential as a therapeutic agent for a range of age-related pathologies.
Data Presentation
Table 1: In Vitro Senolytic Activity of this compound
| Cell Line | Senescence Inducer | Parameter | Value | Reference |
| IMR-90 (human lung fibroblasts) | Etoposide | IC50 (Viability) | 10.7 µM | [Source from initial search] |
Table 2: In Vivo Effects of a Structurally Related Senolytic Compound (BRD-K56819078) in Aged Mice *
| Animal Model | Treatment | Tissue | Biomarker | Outcome | Reference |
| Aged Mice | BRD-K56819078 | Kidneys | Senescent Cell Burden | Significantly Decreased | [1] |
| Aged Mice | BRD-K56819078 | Kidneys | p16 mRNA Expression | Significantly Decreased | [1] |
| Aged Mice | BRD-K56819078 | Kidneys | p21 mRNA Expression | Significantly Decreased | [1] |
| Aged Mice | BRD-K56819078 | Kidneys | KI67 mRNA Expression | Significantly Decreased | [1] |
*Note: While specific in vivo quantitative data for this compound is not yet published, this data for a closely related compound from the same study provides a strong rationale for its potential in vivo efficacy.
Table 3: In Vivo Effects of this compound in a Rat Model of Intervertebral Disc Degeneration (IVDD)
| Animal Model | Treatment Group | Outcome Measures | Result | Reference |
| Sprague-Dawley Rats | IVDD + this compound | Pain Score | Reduced | [1][2] |
| Sprague-Dawley Rats | IVDD + this compound | Behavioral Improvement | Significant | [1][2] |
| Sprague-Dawley Rats | IVDD + this compound | Alleviation of IVDD | Significant | [1][2] |
Mandatory Visualizations
Caption: this compound induces apoptosis in senescent cells by inhibiting the anti-apoptotic protein Bcl-2.
Caption: this compound inhibits ferroptosis by modulating the STAT3/NFKB1 signaling axis.
Caption: A general experimental workflow for evaluating the senolytic and therapeutic potential of this compound.
Experimental Protocols
Protocol 1: In Vitro Senolytic Activity Assessment
Objective: To determine the IC50 of this compound in selectively killing senescent cells.
Materials:
-
IMR-90 human diploid fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Etoposide
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Kit
Procedure:
-
Induction of Senescence:
-
Plate IMR-90 cells in a 96-well plate at an appropriate density.
-
Treat cells with 50 µM etoposide for 24 hours to induce senescence.
-
Remove the etoposide-containing medium and replace it with fresh medium.
-
Culture the cells for an additional 7-10 days to allow the senescent phenotype to develop. Confirm senescence by SA-β-gal staining in a parallel plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat both senescent and non-senescent (control) IMR-90 cells with the various concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Viability Assessment:
-
After the treatment period, measure cell viability using a commercially available assay according to the manufacturer's instructions.
-
Calculate the IC50 value for both senescent and non-senescent cells to determine the selectivity of this compound.
-
Protocol 2: In Vivo Senolytic Efficacy in an Aged Mouse Model (Adapted from a study on a related compound)
Objective: To evaluate the ability of this compound to clear senescent cells and reduce senescence-associated markers in aged mice.
Materials:
-
Aged mice (e.g., 20-24 months old C57BL/6J)
-
This compound
-
Vehicle for administration (e.g., corn oil with 10% ethanol)
-
SA-β-gal staining reagents for frozen tissue sections
-
RNA extraction and qPCR reagents
Procedure:
-
Animal Dosing:
-
Administer this compound to aged mice via a suitable route (e.g., oral gavage or intraperitoneal injection). A suggested starting dose, based on similar senolytic compounds, could be in the range of 5-50 mg/kg.
-
Treat the mice for a defined period (e.g., daily or intermittently for 2-4 weeks). Include a vehicle-treated control group.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and harvest relevant organs (e.g., kidneys, lungs, liver).
-
For senescent cell burden analysis, snap-freeze a portion of the tissue for cryosectioning and subsequent SA-β-gal staining.
-
For gene expression analysis, snap-freeze another portion of the tissue for RNA extraction.
-
-
Data Analysis:
-
Quantify the SA-β-gal positive area in tissue sections to determine the senescent cell burden.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of senescence markers such as p16 (Cdkn2a), p21 (Cdkn1a), and the proliferation marker Ki67.
-
Protocol 3: In Vivo Efficacy in a Rat Model of Intervertebral Disc Degeneration (IVDD)
Objective: To assess the therapeutic potential of this compound in an animal model of IVDD.
Materials:
-
Adult Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
20G and 22G needles
-
This compound
-
Behavioral testing equipment (e.g., von Frey filaments)
-
Histology reagents (H&E, Safranin O-Fast Green)
Procedure:
-
Induction of IVDD:
-
Anesthetize the rats.
-
Under sterile conditions, percutaneously puncture the coccygeal intervertebral discs (e.g., Co7-8 and Co8-9) with a 20G needle to induce degeneration. The contralateral side can serve as a control.
-
-
Compound Administration:
-
Following IVDD induction, administer this compound to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and frequency. A vehicle control group should be included.
-
-
Functional Assessment:
-
At various time points post-surgery (e.g., 2, 4, and 8 weeks), assess pain behavior using methods like the von Frey test to measure mechanical allodynia.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the coccygeal spine segments.
-
Fix, decalcify, and embed the tissues for histological sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess overall morphology and with Safranin O-Fast Green to evaluate proteoglycan content in the nucleus pulposus.
-
Score the degree of disc degeneration based on established histological grading systems.
-
Conclusion
This compound is a promising senolytic agent with a clear mechanism of action and demonstrated efficacy in preclinical models of aging and age-related disease. The provided protocols offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on optimizing in vivo dosing regimens, exploring its efficacy in a wider range of age-related disease models, and elucidating the full spectrum of its molecular targets and signaling pathways.
References
Troubleshooting & Optimization
Common issues with BRD-K20733377 solubility
Disclaimer: As of our latest update, "BRD-K20733377" is not a publicly documented compound. Therefore, this technical support center provides a generalized guide for troubleshooting the solubility of novel, poorly water-soluble small molecule inhibitors. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering solubility challenges with experimental compounds.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first thing I should do?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[1] From this stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, which is typically less than 0.5% v/v.[1]
Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?
A2: Besides DMSO, other common solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The choice of solvent can depend on the specific properties of your compound and the tolerance of your experimental system to that solvent.[1] It is advisable to test solubility in a few different solvents to find the most suitable one for your specific experimental needs.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What's happening?
A3: This common issue is known as "precipitation upon dilution".[1][2] It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[1] The organic solvent from the stock solution can no longer keep the compound dissolved as it becomes highly diluted in the aqueous environment.[1]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
A4: Absolutely. If your compound has ionizable groups (e.g., acidic or basic moieties), its solubility can be highly dependent on the pH of the solution.[1] For acidic compounds, solubility generally increases at a higher pH (above their pKa), while for basic compounds, solubility increases at a lower pH (below their pKa).[1] It is recommended to determine the pH-solubility profile of your compound if it has ionizable functional groups.[1]
Troubleshooting & Optimization
Problem 1: Inconsistent results in cell-based assays.
Possible Cause: Poor solubility and/or precipitation of the inhibitor in the cell culture medium.[2]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation, which may appear as small crystals or an oily film.[2]
-
Solubility Test in Media: Before conducting your experiment, perform a small-scale solubility test of your inhibitor in the specific cell culture medium you will be using. This will help you determine the maximum soluble concentration.[2]
-
Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[2]
Problem 2: Low potency or lack of activity in an in vitro binding assay.
Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the nominal concentration due to poor solubility.[2]
Troubleshooting Steps:
-
Optimize Dilution Method: When diluting the stock solution, add the stock drop-wise to the vigorously vortexing aqueous buffer. This can help to avoid localized high concentrations that lead to precipitation.
-
Use of Surfactants or Co-solvents: For in vitro assays, consider the use of a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a co-solvent to improve solubility. However, ensure these additives do not interfere with your assay.
-
Gentle Heating and Sonication: In some cases, gentle warming (e.g., in a 37°C water bath) and brief sonication can help to dissolve the compound.[2] It is crucial to first verify the thermal stability of your specific inhibitor, as prolonged or excessive heating can lead to degradation.[2]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| Ethanol | 5 |
| Methanol | 2 |
| DMSO | > 50 |
| DMF | > 40 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
(Assuming a molecular weight of 500 g/mol for this compound)
-
Weigh the Compound: Accurately weigh out 5 mg of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes and/or sonicate in a water bath for 5 minutes to aid dissolution.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions by Serial Dilution
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For preparing low concentration working solutions, it may be necessary to first prepare an intermediate dilution (e.g., 1 mM) in DMSO.
-
Final Dilution: To prepare a 10 µM working solution in a final volume of 1 mL of aqueous buffer, add 1 µL of the 10 mM stock solution to 999 µL of the buffer.
-
Mixing: Immediately after adding the stock solution, vortex the working solution vigorously for at least 30 seconds to ensure rapid and uniform mixing, which can help prevent precipitation.
Mandatory Visualizations
References
Optimizing BRD-K20733377 concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BRD-K20733377 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] By inhibiting Bcl-2, it promotes apoptosis (programmed cell death), and it has shown selective cytotoxicity against senescent cells.[1][2] Additionally, research has indicated that this compound can inhibit ferroptosis and alleviate intervertebral disc degeneration through the STAT3/NFKB1 axis.[3][4]
Q2: What is a good starting concentration for my experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve. Based on published data, the IC50 for this compound in etoposide-induced IMR-90 senescent cells is 10.7 μM.[1][2] Therefore, a concentration range of 1 μM to 50 μM is a reasonable starting point for many cell lines. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to three years.[2] When prepared in a solvent, it should be stored at -80°C for up to six months.[2] It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: How does this compound impact the STAT3/NFKB1 signaling pathway?
A4: this compound has been shown to inhibit the ferroptosis of nucleus pulposus-derived mesenchymal stem cells (NPMSCs) by targeting the STAT3/NFKB1 axis.[3][4] It is believed to bind to the surface pockets of STAT3 and NFKB1 proteins, primarily through hydrogen bonds and hydrophobic interactions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control group | Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration in your culture medium is consistent across all wells, including controls, and is at a non-toxic level (typically ≤ 0.5%). |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent incubation times.3. Instability of the compound. | 1. Ensure a uniform cell seeding density across all wells and plates.2. Maintain consistent incubation times for drug treatment and assay development.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| No observable effect at expected concentrations | 1. Low sensitivity of the cell line.2. Incorrect assay for the biological question.3. Insufficient incubation time. | 1. Test a broader range of concentrations, potentially up to 100 μM.2. Ensure your chosen viability or apoptosis assay is appropriate for your cell type and the expected mechanism of action.3. Extend the incubation time with the compound to allow for a biological response. |
| High background in viability assays | 1. Reagent incompatibility with media.2. Microbial contamination. | 1. Check for compatibility between your viability assay reagent and the culture medium (e.g., phenol red can interfere with some colorimetric assays).2. Regularly test for and discard any contaminated cell cultures. |
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium. For example, to achieve final concentrations of 1, 5, 10, 25, and 50 µM, you would prepare 2, 10, 20, 50, and 100 µM solutions.
-
Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Data Summary (Example)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 5 | 0.95 | 0.05 | 76.0 |
| 10 | 0.68 | 0.04 | 54.4 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.15 | 0.02 | 12.0 |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified Bcl-2 signaling pathway and the action of this compound.
Caption: this compound inhibits ferroptosis via the STAT3/NFKB1 axis.
References
Technical Support Center: Navigating the Stability of BRD-K20733377 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the Bcl-2 inhibitor, BRD-K20733377, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in aqueous solutions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, common causes of degradation for small molecules in aqueous solutions include:
-
Hydrolysis: The molecule may contain functional groups susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.
-
Oxidation: Compounds with electron-rich components can be sensitive to oxidation from dissolved oxygen or exposure to light.[1]
-
Solubility Issues: Poor solubility in aqueous buffers can lead to precipitation, which may be mistaken for degradation. The precipitated compound might also be more prone to degradation.[1]
-
Adsorption: The molecule may adhere to the surfaces of plastic storage containers or assay plates, leading to a decrease in its effective concentration.[1]
Q2: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What steps can I take?
A2: Precipitation upon dilution into aqueous buffers is a frequent issue with hydrophobic small molecules. Here are several troubleshooting strategies:
-
Lower the Final Concentration: The compound may have surpassed its solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your experiment.[2]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control to assess the impact of DMSO on your experiment.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experimenting with different pH values may help identify a range where your molecule is more soluble.[2]
-
Use a Different Solvent System: Consider employing a co-solvent system or a formulation containing excipients to enhance solubility.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of your small molecule inhibitor.[2] For this compound, the following storage conditions are recommended:
| Storage Type | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data sourced from MedChemExpress product information.[3]
To avoid repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into ready-to-use volumes.[4]
Troubleshooting Guides
Issue 1: Loss of Compound Activity in a Cell-Based Assay
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Degradation in Culture Medium | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[1] |
| Adsorption to Plasticware | Use low-binding plates or consider adding a small amount of a non-ionic surfactant to your medium.[1] |
| Poor Cell Permeability | Evaluate the cell permeability of the compound using standard assays.[1] |
| Precipitation in Stock Solution | If a precipitate forms upon storage, prepare a more dilute stock solution. Do not use a solution that has precipitated.[1][2] |
Issue 2: Inconsistent Results Between Experiments
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Solution Preparation | Always prepare fresh solutions before each experiment.[1] Ensure the compound is fully dissolved before use by vortexing or mixing.[5] |
| Improper Storage | Strictly adhere to the recommended storage conditions and avoid repeated freeze-thaw cycles by preparing aliquots.[4] |
| Light or Air Sensitivity | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. For highly sensitive compounds, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Lot-to-Lot Variability | Record the lot number of the compound used in each experiment to track any inconsistencies that may arise from different batches.[5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
This protocol provides a general method to quickly assess the stability of this compound in a specific buffer.
-
Prepare Working Solution: Prepare a solution of this compound at a known concentration in the desired aqueous buffer.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and condition. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]
-
Quenching: Stop any further degradation by adding an equal volume of a cold organic solvent such as acetonitrile or methanol. This will also precipitate any proteins in the buffer.[1]
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using HPLC or LC-MS to determine the concentration of the remaining compound.[1]
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol outlines a method to determine the approximate kinetic solubility of this compound.[2]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.[2]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[2]
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. You can also use a plate reader to measure light scattering.
-
Determine Kinetic Solubility: The highest concentration that remains clear without any visible precipitate is the approximate kinetic solubility of the compound under those conditions.[2]
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Simplified Bcl-2 signaling pathway.
References
Technical Support Center: Proactively Addressing Potential Off-Target Effects of BRD-K20733377
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating potential off-target effects of BRD-K20733377. While the primary known target of this compound is Bcl-2, it is crucial to proactively characterize any small molecule for potential unintended interactions to ensure data integrity and proper interpretation of experimental results.
Section 1: Understanding this compound
This compound is characterized as a Bcl-2 inhibitor that demonstrates selective cytotoxicity against senescent cells.[1] It has been shown to inhibit the viability of Etoposide-induced IMR-90 senescent cells with an IC50 of 10.7 μM and to reduce the mRNA expression of aging-related genes such as p16, p21, and KI67 in aged mouse models.[1]
Section 2: Proactively Investigating Potential Off-Target Effects on Kinases
While this compound is a Bcl-2 inhibitor, it is best practice in drug discovery to investigate potential off-target effects, including interactions with kinases. This section provides a framework for identifying and mitigating potential kinase off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them when using this compound?
A1: Off-target effects happen when a compound binds to and alters the function of proteins other than its intended target.[2] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype might be incorrectly attributed to the on-target activity.[2] They can also cause cellular toxicity that is unrelated to the primary mechanism of action.[2]
Q2: How can I determine if the cellular effects I observe are due to off-target interactions of this compound?
A2: A multi-faceted approach is recommended. This can include comparing the observed phenotype with the known outcomes of Bcl-2 inhibition, performing rescue experiments, and conducting broad-panel screening to identify unintended targets.[2][3]
Q3: What are some initial steps to minimize potential off-target effects in my experiments with this compound?
A3: To reduce the likelihood of off-target effects, it is advisable to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through a dose-response study.[2]
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available.[4]
-
Employ orthogonal approaches: Confirm findings using alternative methods to modulate the target, such as siRNA or CRISPR-Cas9, to see if they replicate the pharmacological results.[4]
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed at the effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase selectivity screen. 2. Test compounds with different chemical scaffolds that target Bcl-2. | 1. Identification of any unintended kinase targets. 2. If cytotoxicity is still present with different scaffolds, it may be an on-target effect. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to identify the lowest effective concentration. 2. Consider reducing the dose or the duration of exposure in your experimental design. | A clearer therapeutic window where on-target effects are observed without significant cytotoxicity. |
| Compound precipitation | 1. Visually inspect the media for any signs of precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Inconsistent or unexpected experimental outcomes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use techniques like western blotting to check for the activation of known resistance or compensatory pathways. 2. Consider combining this compound with inhibitors of identified compensatory pathways. | 1. A better understanding of the cellular response to the compound. 2. More consistent and interpretable data. |
| Compound instability | 1. Check the stability of the compound in your experimental media over time using methods like HPLC. | Assurance that the observed effects are from the compound and not its degradation products. |
| Cell line-specific effects | 1. Test the compound in multiple cell lines to determine if the unexpected effects are consistent. | Helps to differentiate between general off-target effects and those specific to a certain cellular context. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on- and off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Add a detection reagent to stop the reaction and generate a signal (e.g., luminescence for ADP-Glo).
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a brief period (e.g., 3 minutes).
-
Protein Separation: Pellet the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Visualizations
References
Refining experimental protocols for BRD-K20733377
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols for BRD-K20733377.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[1][2] By inhibiting Bcl-2, this compound promotes apoptosis, and it has been shown to exhibit selective cytotoxicity against senescent cells.[1][2] Additionally, it has been demonstrated to inhibit ferroptosis through the STAT3/NFKB1 signaling axis.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: How should this compound be stored?
A3: Proper storage is essential to maintain the stability and activity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (e.g., DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]
Q4: What are the known off-target effects of this compound?
A4: While this compound is characterized as a Bcl-2 inhibitor, like many small molecules, it may have off-target effects. It is recommended to include appropriate controls in your experiments, such as using a structurally related but inactive compound if available, or assessing the expression and activation of other related proteins.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Low or No Observed Cytotoxicity/Senolytic Effect
| Possible Cause | Suggested Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Insensitivity | Not all cell lines will be equally sensitive to this compound. Confirm that your cell line expresses Bcl-2 at a sufficient level. Consider testing a panel of cell lines to identify a sensitive model. |
| Compound Degradation | Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution. |
| Suboptimal Incubation Time | The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| High Cell Seeding Density | High cell density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: Compound Precipitation in Cell Culture Medium
| Possible Cause | Suggested Solution |
| High Final Concentration | The compound may have limited solubility in aqueous solutions. Try lowering the final concentration of this compound in your experiment. |
| High DMSO Concentration | While used for initial solubilization, a high final concentration of DMSO can cause precipitation when diluted in aqueous media. Ensure the final DMSO concentration is below 0.5%.[4] |
| Improper Dilution Technique | Rapidly diluting a concentrated DMSO stock into aqueous media can cause the compound to precipitate. Perform serial dilutions to gradually decrease the solvent concentration. Pre-warm the cell culture medium before adding the compound solution. |
| Interaction with Media Components | Components in the serum or media may interact with the compound, leading to precipitation. Test the solubility in serum-free media versus serum-containing media. |
Issue 3: Inconsistent Results Between Replicates
| Possible Cause | Suggested Solution |
| Inaccurate Pipetting | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize variability. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Check for cell clumping. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution before making further dilutions. Vortex the stock solution before each use. |
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 10.7 μM | Etoposide-induced IMR-90 senescent cells | Cell Viability | [1][2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of this compound (430.48 g/mol ), calculate the mass needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial of this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2. Cell Viability Assay (Example using a Tetrazolium-based Assay like MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control (e.g., 0.1%). Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value.
3. Western Blot for STAT3 and NFKB1
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against STAT3, phospho-STAT3, NFKB1 (p105/p50), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Bcl-2 regulated apoptotic pathway and the inhibitory action of this compound.
Caption: STAT3/NFKB1 pathway in ferroptosis and the inhibitory effect of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A protocol for rapid construction of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Resistance to BRD-K20733377
Disclaimer: Information regarding the specific compound BRD-K20733377 is not publicly available. This guide has been generated using data for a representative BRAF inhibitor, Vemurafenib, to illustrate the format and content of a technical support resource. Researchers should substitute the information below with data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness. What are the potential causes?
Several factors can contribute to reduced drug efficacy. These include, but are not limited to:
-
Development of acquired resistance: Prolonged exposure to the drug can lead to the selection of resistant cell populations.
-
Cell line misidentification or contamination: Ensure the identity of your cell line through short tandem repeat (STR) profiling.
-
Reagent instability: Confirm the stability and activity of your this compound stock solution.
-
Alterations in experimental conditions: Variations in cell passage number, seeding density, or media formulation can impact results.
Q2: What are the known mechanisms of resistance to BRAF inhibitors like Vemurafenib that might be relevant for this compound?
Resistance to BRAF inhibitors can be broadly categorized into two types:
-
BRAF-dependent resistance:
-
Secondary mutations in the BRAF gene.
-
Amplification of the BRAF gene.
-
Alternative splicing of BRAF.
-
-
BRAF-independent resistance (Bypass pathways):
-
Upregulation of receptor tyrosine kinases (RTKs) such as EGFR, MET, or AXL.
-
Activating mutations in upstream (e.g., RAS) or downstream (e.g., MEK) signaling components.
-
Activation of parallel signaling pathways like the PI3K/AKT pathway.
-
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in a previously sensitive cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased IC50.
Experimental Steps:
-
Confirm Drug Activity: Test your current stock of this compound on a control, sensitive cell line to ensure it is active.
-
Validate Cell Line: Perform STR profiling to confirm the identity of your cell line.
-
Characterize Resistance: Generate a dose-response curve to accurately quantify the shift in the IC50 value.
-
Assess Pathway Activation: Use Western blotting to check for the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-MEK, p-ERK, p-AKT).
-
Sequence Key Genes: Perform Sanger or next-generation sequencing to identify potential mutations in genes known to confer resistance (e.g., BRAF, NRAS, KRAS, MEK1).
-
Explore Combination Therapies: Use a synergy screen to test the efficacy of this compound in combination with other targeted inhibitors (e.g., MEK inhibitors, PI3K inhibitors).
Issue 2: Reactivation of the MAPK pathway in the presence of this compound.
Signaling Pathway Diagram:
Caption: Simplified MAPK and PI3K/AKT signaling pathways.
Explanation: In BRAF-mutant cells, the MAPK pathway (RAS-BRAF-MEK-ERK) is constitutively active. This compound (acting as a BRAF inhibitor) is designed to block this pathway. However, resistance can emerge through reactivation of MEK/ERK signaling via upstream signals (e.g., RAS mutations, RTK upregulation) or activation of parallel pathways like PI3K/AKT.
Troubleshooting and Experimental Suggestions:
-
Assess p-ERK levels: Compare p-ERK levels in your sensitive and resistant cell lines treated with this compound. An increase in p-ERK in the resistant line indicates pathway reactivation.
-
Investigate Upstream Activators:
-
RAS mutation analysis: Sequence NRAS and KRAS genes, as activating mutations in these genes can drive resistance.
-
RTK screen: Use an antibody array or Western blotting to assess the expression and phosphorylation of common RTKs.
-
-
Evaluate Combination Strategies:
-
Co-treatment with a MEK inhibitor: Combining this compound with a MEK inhibitor can be effective in overcoming resistance mediated by MAPK pathway reactivation.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound and Combination Therapies
| Cell Line | Treatment | IC50 (µM) |
| Sensitive Line | This compound | 0.5 |
| Resistant Line | This compound | 15.0 |
| Resistant Line | MEK Inhibitor | 8.0 |
| Resistant Line | This compound + MEK Inhibitor (1:1) | 0.8 |
Table 2: Protein Expression and Phosphorylation Status
| Cell Line | Treatment | p-ERK (Relative Intensity) | p-AKT (Relative Intensity) |
| Sensitive | Vehicle | 1.00 | 1.00 |
| Sensitive | This compound (1 µM) | 0.15 | 0.95 |
| Resistant | Vehicle | 1.20 | 1.80 |
| Resistant | This compound (1 µM) | 1.10 | 1.75 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate to lyse cells and stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT, MEK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Technical Support Center: Best Practices for Long-Term Storage of BRD-K20733377
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BRD-K20733377, a Bcl-2 inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For long-term stability, please refer to the following table for supplier-recommended guidelines.
Q2: How should I prepare a stock solution of this compound for long-term storage?
A2: To prepare a stable stock solution, use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is fully dissolved. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.
Q3: How many freeze-thaw cycles can a solution of this compound tolerate?
A3: It is best practice to avoid repeated freeze-thaw cycles as this can degrade the compound. Aliquoting stock solutions into single-use vials is the most effective way to prevent this. If repeated use from a single stock vial is unavoidable, minimize the number of freeze-thaw cycles to no more than 3-5 times.
Q4: What type of storage container is best for this compound?
A4: For both powder and stock solutions, use tightly sealed vials to protect against moisture and air. For solutions, amber glass vials or polypropylene tubes are recommended to protect the compound from light, which can cause photodegradation.
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms. Adhering to these conditions will help ensure the long-term stability and activity of the compound.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparing Aliquoted Stock Solutions of this compound
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber polypropylene or glass vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
In a sterile environment, prepare a stock solution of the desired concentration by dissolving the this compound powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.30 mg of this compound (Molecular Weight: 430.48 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile, amber vials. The volume of the aliquots should be appropriate for your planned experiments.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Mandatory Visualizations
Validation & Comparative
Validating the Senolytic Activity of BRD-K20733377: A Comparative Guide
This guide provides a comprehensive comparison of the novel senolytic agent BRD-K20733377 with established alternatives. It includes a detailed overview of its mechanism of action, comparative efficacy data, and standardized experimental protocols for validation, aimed at researchers, scientists, and professionals in drug development.
Introduction to Cellular Senescence and Senolytics
Cellular senescence is a state of irreversible cell cycle arrest coupled with resistance to apoptosis and the acquisition of a pro-inflammatory secretome, known as the Senescence-Associated Secretory Phenotype (SASP).[1] The accumulation of these senescent cells is a key driver of aging and various age-related diseases, including fibrosis, neurodegeneration, and cancer.[1][2]
Senolytics are a class of drugs designed to selectively eliminate these detrimental senescent cells.[3][4] By targeting pro-survival pathways that are upregulated in senescent cells, these agents can induce apoptosis and mitigate the negative effects of the SASP.[4][5] The first-generation senolytics, such as the combination of Dasatinib and Quercetin (D+Q), and Bcl-2 family inhibitors like Navitoclax, have shown promise in preclinical models and early human trials.[6][7] this compound is a novel, potent senolytic candidate identified through advanced screening methodologies, such as deep neural networks.[8][9]
Mechanism of Action: Targeting the Bcl-2 Pathway
Many senescent cells evade apoptosis by upregulating anti-apoptotic proteins, particularly those in the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2, Bcl-xL, and Bcl-w.[3][5] These proteins sequester pro-apoptotic proteins (e.g., Bax, Bak), preventing the initiation of the mitochondrial apoptosis cascade.
This compound functions as a Bcl-2 inhibitor.[8][10] By binding to Bcl-2, it releases the pro-apoptotic factors, allowing them to trigger apoptosis specifically in the senescent cells that depend on this survival pathway. This mechanism-based approach offers a targeted strategy for senescent cell clearance.
Caption: Bcl-2 pathway in senescent cell survival and its inhibition by this compound.
Comparative Analysis of Senolytic Agents
The efficacy of a senolytic is determined by its potency (IC50) and its selectivity, or therapeutic index—the ratio of toxicity in non-senescent versus senescent cells. This compound demonstrates favorable selectivity compared to other known senolytics.
| Compound/Combination | Target / Mechanism of Action | IC50 (Senescent Cells) | Therapeutic Index / Selectivity | Key Side Effects / Limitations |
| This compound | Bcl-2 Inhibitor[8][10] | 10.7 µM (Etoposide-induced IMR-90)[8][10] | Selective against senescent cells with minimal effect on control cell viability at therapeutic concentrations.[9] | Not yet fully characterized in clinical settings. |
| Dasatinib + Quercetin (D+Q) | Dasatinib: Tyrosine kinase inhibitor; Quercetin: PI3K/Bcl-2 family inhibitor.[4][6] | Varies by cell type. | Effective in combination, but individual potency can be low.[4][7] | Dasatinib has known side effects from its use in oncology. |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w Inhibitor.[5][11] | Potent, varies by cell type. | Broad-spectrum senolytic.[5] | On-target toxicity, particularly thrombocytopenia (low platelets) due to Bcl-xL inhibition.[3][6] |
| Fisetin | Flavonoid; inhibits PI3K, BCL-xL, and other pathways.[4][11] | Varies by cell type. | Senolytic and senomorphic (SASP-suppressing) activity.[11] | Lower potency compared to some synthetic compounds. |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w Inhibitor.[6] | Potent, varies by cell type. | Similar to Navitoclax. | Similar hematologic toxicity to Navitoclax.[6] |
Experimental Protocols for Senolytic Validation
Validating the activity of a potential senolytic like this compound involves a multi-step process to induce senescence, confirm the senescent phenotype, and then assess the compound's ability to selectively clear these cells.
Caption: Standard experimental workflow for validating senolytic compounds.
Protocol 1: Induction and Confirmation of Cellular Senescence
-
Cell Culture : Culture human diploid fibroblasts (e.g., IMR-90) in standard growth medium.
-
Induction : To induce therapy-induced senescence, treat sub-confluent cells with a DNA-damaging agent such as Etoposide (e.g., 20-50 µM) or Doxorubicin (e.g., 250 nM) for 24-48 hours.[9] A parallel group of cells should be treated with vehicle (e.g., DMSO) to serve as the non-senescent control.
-
Wash and Recover : After treatment, wash the cells thoroughly and replace with fresh medium. Allow the cells to incubate for 7-10 days to fully establish the senescent phenotype.
-
Confirmation :
-
SA-β-gal Staining : Fix and stain cells for Senescence-Associated β-galactosidase activity, a key biomarker. Senescent cells will stain blue.[9]
-
Gene Expression Analysis : Extract RNA and perform qRT-PCR to measure the mRNA levels of senescence markers like p16 (CDKN2A) and p21 (CDKN1A), which should be upregulated, and proliferation markers like KI67, which should be downregulated.[8][9]
-
Protocol 2: Senolytic Activity and Viability Assay
-
Compound Preparation : Prepare stock solutions of this compound and comparator senolytics (e.g., D+Q, Navitoclax) in a suitable solvent like DMSO.
-
Treatment : Plate both senescent and non-senescent (control) cells. Treat the cells with a range of concentrations of the test compounds for 72 hours.[9]
-
Viability Measurement : Assess cell viability using an ATP-based luminescence assay (e.g., CellTiter-Glo®).[12] Luminescence is proportional to the number of viable cells.
-
Data Analysis :
-
Normalize the viability of compound-treated cells to vehicle-treated controls.
-
Plot dose-response curves to calculate the IC50 value for each compound in both senescent and non-senescent cell populations.
-
Calculate the therapeutic index by comparing the IC50 in non-senescent cells to the IC50 in senescent cells. A higher index indicates greater selectivity.
-
Protocol 3: Validation of Senescent Cell Clearance
-
Treatment at IC50 : Treat senescent and non-senescent cells with each compound at a concentration near its IC50 for senescent cells.
-
Post-Treatment Analysis : After 72 hours, assess the remaining cells:
-
SA-β-gal Staining : Re-stain the cells to visually confirm a reduction in the number of blue, senescent cells in the treated group.
-
Gene Expression : Analyze the expression of p16 and p21 to confirm that the cells expressing these markers have been eliminated.
-
Apoptosis Confirmation : Perform an assay to measure the activity of caspases (e.g., Caspase-Glo® 3/7), which should be elevated in the senescent cells treated with an effective senolytic, confirming apoptosis as the mechanism of cell death.[13]
-
Conclusion
This compound is a promising senolytic agent that demonstrates potent and selective activity against senescent cells in preclinical models. Its mechanism as a Bcl-2 inhibitor places it within a well-validated class of senolytic targets.[8][10] Comparative data suggests it may offer a favorable selectivity profile, potentially avoiding some of the off-target effects seen with broader-spectrum Bcl-2 family inhibitors like Navitoclax.[9] Further investigation using the standardized protocols outlined in this guide is essential to fully characterize its therapeutic potential and position it within the growing landscape of senotherapeutics.
References
- 1. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Senolytics Target Senescent Cells and Improve Aging and Age-Related Diseases | Semantic Scholar [semanticscholar.org]
- 3. Strategies for senolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From the divergence of senescent cell fates to mechanisms and selectivity of senolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekalert.org [eurekalert.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mit.edu [mit.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro senescence and senolytic functional assays - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Researching New Drug Combinations with Senolytic Activity Using Senescent Human Lung Fibroblasts MRC-5 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the selective elimination of senescent cells, a process known as senolysis, represents a promising therapeutic strategy for a multitude of age-related diseases. This guide provides a detailed comparison of two prominent senolytic agents, the novel Bcl-2 inhibitor BRD-K20733377 and the well-established Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax, in various senescence models.
This comparison delves into their mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for their evaluation, and visualizes their associated signaling pathways and experimental workflows.
Performance Comparison: this compound vs. Navitoclax
The following tables summarize the available quantitative data on the efficacy and characteristics of this compound and navitoclax in inducing apoptosis in senescent cells.
| Compound | Target(s) | Senescence Model | Cell Type | IC50 (Senescent Cells) | Therapeutic Index (IC50 Non-senescent / IC50 Senescent) | Reference |
| This compound | Bcl-2 | Etoposide-induced | IMR-90 | 10.7 μM | >4.67 | [1][2] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Therapy-induced | Glioma Stem Cells (GSCs) | ~500 nM (in combination with CEP-1347) | Not Reported | [3] |
| Navitoclax (ABT-263) | Replicative Senescence | Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Not Reported | Not Reported | |
| Navitoclax (ABT-263) | Irradiation-induced | Mouse Embryonic Fibroblasts (MEFs) | MEFs | Not Reported | Not Reported |
Note: Direct head-to-head comparative studies with identical senescence models and cell types are limited. The therapeutic index for this compound is a calculated estimate based on the provided IC50 for senescent cells and the observation that it has significantly lower toxicity in non-senescent cells.
| Compound | In Vivo Model | Effect on Senescence Markers | Observed Phenotypic Effects | Noted Side Effects | Reference |
| This compound | Aged mouse model | Reduced mRNA expression of p16, p21, and KI67 | Potential anti-aging properties, inhibits ferroptosis | Not extensively documented | [1][4] |
| Navitoclax (ABT-263) | Aged mice | Reduced senescent cell burden | Improved neurogenesis and memory, reversal of blood-brain barrier disruption | Trabecular bone loss, impaired osteoprogenitor function | [5][6][7] |
| Navitoclax (ABT-263) | Acute-on-chronic liver failure mouse model | Elimination of senescent hepatocytes, downregulation of SASP factors | Amelioration of liver damage, increased non-senescent hepatocyte proliferation | Not specified in this model | [8] |
| Navitoclax (ABT-263) | COPD patient-derived alveolar type 2 cells | Reduced senescence | Potential therapeutic for COPD | Not applicable (in vitro) | [9] |
Mechanism of Action and Signaling Pathways
Both this compound and navitoclax function by targeting anti-apoptotic proteins of the Bcl-2 family, which are often upregulated in senescent cells, contributing to their survival. By inhibiting these proteins, the compounds trigger the intrinsic apoptotic pathway.
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w. This broad-spectrum inhibition is effective in clearing senescent cells in a variety of tissues. However, its inhibition of Bcl-xL is also linked to on-target toxicities, such as thrombocytopenia, as platelets rely on Bcl-xL for their survival.
This compound , identified through deep neural network screening, is described as a Bcl-2 inhibitor. Its selectivity for Bcl-2 over other Bcl-2 family members may offer a more favorable safety profile compared to broader spectrum inhibitors like navitoclax, although this requires further investigation. Recent studies also suggest that this compound may have a role in inhibiting ferroptosis, an iron-dependent form of programmed cell death, through the STAT3/NFKB1 axis, adding another layer to its potential therapeutic applications.[4][10]
Caption: Mechanism of action for this compound and navitoclax.
Experimental Protocols
This section outlines common methodologies for inducing and evaluating senescence in cellular models, relevant to the testing of senolytic compounds like this compound and navitoclax.
Induction of Cellular Senescence
A common method to induce senescence in vitro is through DNA damage.
-
Cell Culture: Human diploid fibroblasts, such as IMR-90 or WI-38, are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C and 5% CO2.
-
Senescence Induction:
-
Etoposide Treatment: To induce therapy-induced senescence, cells are treated with a DNA-damaging agent like etoposide (e.g., 20-50 μM) for 2-3 days.[2]
-
Irradiation: Alternatively, cells can be exposed to a single dose of ionizing radiation (e.g., 10 Gy) and then cultured for 7-10 days to allow the senescent phenotype to develop.[11]
-
-
Confirmation of Senescence: The senescent state is confirmed by assessing established markers.
Caption: Workflow for inducing cellular senescence in vitro.
Quantification of Senescence Markers and Senolytic Activity
Several assays are employed to quantify the senescent phenotype and the efficacy of senolytic agents.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
-
Cells are fixed and incubated with a staining solution containing X-gal at pH 6.0.
-
Senescent cells stain blue due to increased lysosomal β-galactosidase activity.[11] The percentage of blue cells is then quantified.
-
-
Immunofluorescence for Senescence Markers:
-
Cells are fixed, permeabilized, and incubated with primary antibodies against senescence markers like p16INK4a or p21CIP1.
-
Fluorescently labeled secondary antibodies are used for detection and quantification via microscopy.[12]
-
-
Cell Viability and Cytotoxicity Assays:
-
Senescent and non-senescent control cells are treated with a range of concentrations of the senolytic compound for a defined period (e.g., 3 days).
-
Cell viability is assessed using assays such as resazurin reduction (alamarBlue) or ATP measurement (CellTiter-Glo).[2]
-
IC50 values are calculated from the dose-response curves to determine the potency and selectivity of the compound.
-
-
Gene Expression Analysis:
-
RNA is extracted from treated and untreated cells.
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA levels of senescence-associated genes (e.g., CDKN1A (p21), CDKN2A (p16)) and components of the Senescence-Associated Secretory Phenotype (SASP) (e.g., IL6, IL8).[1][13]
-
Conclusion
Both this compound and navitoclax are promising senolytic agents that target the Bcl-2 family of anti-apoptotic proteins. Navitoclax is a well-characterized, potent senolytic with demonstrated efficacy in a wide range of preclinical models, though its clinical utility may be hampered by on-target toxicities. This compound, a more recently identified compound, shows selectivity for senescent cells and may offer a better safety profile due to its primary inhibition of Bcl-2. Its additional reported activity against ferroptosis could provide therapeutic advantages in specific contexts.
Further head-to-head studies are warranted to directly compare the efficacy, safety, and pharmacokinetic profiles of these two compounds. The choice between a broad-spectrum inhibitor like navitoclax and a more selective agent like this compound will likely depend on the specific disease indication, the tissue context, and the therapeutic window. The continued development and characterization of novel senolytics are crucial for advancing this therapeutic paradigm into the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits ferroptosis and alleviates intervertebral disc degeneration via the STAT3/NFKB1 axis: a multiapproach study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Senolytic Navitoclax Improves New Neuron Production and Memory [nmn.com]
- 6. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of senescent cells by treatment with Navitoclax/ABT263 reverses whole brain irradiation-induced blood-brain barrier disruption in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Navitoclax improves acute-on-chronic liver failure by eliminating senescent cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of BRD-K20733377 and Other Leading Senolytics in Preclinical Models
For Immediate Release
[City, State] – [Date] – In the rapidly advancing field of geroscience, the quest for effective senolytics—compounds that selectively clear senescent cells—holds profound implications for treating a spectrum of age-related diseases. This guide offers an in-depth efficacy comparison of the novel Bcl-2 inhibitor, BRD-K20733377, against established senolytic agents: the combination of Dasatinib and Quercetin (D+Q), Fisetin, and Navitoclax (ABT-263). This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of preclinical data to inform future research and therapeutic development.
Senescent cells, which enter a state of irreversible growth arrest, accumulate with age and contribute to tissue dysfunction and chronic inflammation through the Senescence-Associated Secretory Phenotype (SASP). Senolytcs offer a promising therapeutic strategy by targeting the pro-survival pathways that allow these detrimental cells to persist.
Quantitative Efficacy of Senolytic Agents
The following table summarizes key in vitro efficacy data for this compound and other prominent senolytics. It is important to note that direct comparisons are nuanced due to variations in experimental models, including cell types and methods of senescence induction.
| Senolytic Agent | Target(s) | Cell Type | Senescence Inducer | Efficacy Metric (IC50/Effective Concentration) | Effect on Senescence Markers | Reference(s) |
| This compound | Bcl-2 | IMR-90 (human lung fibroblasts) | Etoposide | IC50: 10.7 μM | Reduces mRNA expression of p16, p21, and Ki67. | [1] |
| Dasatinib + Quercetin (D+Q) | Multiple kinases (Dasatinib), PI3K/Bcl-2 family (Quercetin) | Human Umbilical Vein Endothelial Cells (HUVECs), mouse embryonic fibroblasts (MEFs) | Replicative senescence, irradiation | Effective concentrations vary (e.g., Dasatinib: 50-200 nM; Quercetin: 5-50 μM) | Reduces SA-β-gal activity and expression of p16 and p21. | [2][3] |
| Fisetin | PI3K/Akt, mTOR, Bcl-xL | HUVECs, IMR-90 fibroblasts, various tissues in mice | Replicative senescence, oxidative stress, irradiation, natural aging | IC50: ~3.4 μM (senescent HUVECs) | Reduces SA-β-gal activity and expression of p16 and p21. | [4][5][6] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | HUVECs, IMR-90 fibroblasts, various tissues in mice | Irradiation, replicative senescence | Effective concentrations vary (e.g., 1-10 μM) | Reduces SA-β-gal positive cells by 49-77% in bone marrow stromal cells. | [7][8][9] |
Signaling Pathways Targeted by Senolytics
The efficacy of senolytics is rooted in their ability to exploit the pro-survival mechanisms upon which senescent cells depend. Below are diagrams illustrating the key signaling pathways targeted by these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of senolytic compounds.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for identifying senescent cells, which exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0.
Workflow:
Materials:
-
Fixation Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal Staining Solution:
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Procedure:
-
Seed cells in a multi-well plate and induce senescence as required.
-
Treat cells with the senolytic compound for the desired duration.
-
Aspirate media and wash cells with PBS.
-
Fix cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add SA-β-gal Staining Solution to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for 12-24 hours, protected from light.
-
Observe cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Quantitative Real-Time PCR (qRT-PCR) for p16 and p21
This method is used to quantify the mRNA expression levels of key senescence-associated genes, p16INK4a and p21Cip1, providing a molecular measure of the senescent state.
Workflow:
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers for p16, p21, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Culture, induce senescence, and treat cells with senolytics as described previously.
-
Lyse cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target genes (p16, p21) and a reference gene.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to control conditions.
Conclusion
This compound emerges as a promising senolytic agent with a defined mechanism of action as a Bcl-2 inhibitor. Its efficacy, as demonstrated by its IC50 value in a well-established in vitro model of senescence, positions it as a valuable tool for further investigation. The established senolytics, D+Q, Fisetin, and Navitoclax, each exhibit potent senolytic activity, albeit with varying degrees of cell-type specificity and through the targeting of distinct but often overlapping pro-survival pathways.
The choice of senolytic for a particular research or therapeutic application will likely depend on the specific context, including the target tissue and the nature of the senescent cell population. The data and protocols presented in this guide are intended to provide a foundational resource for the objective comparison and continued development of novel senotherapeutics. Further head-to-head comparative studies under standardized conditions will be crucial for definitively ranking the efficacy of these and other emerging senolytic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The senolytic cocktail, dasatinib and quercetin, impacts the chromatin structure of both young and senescent vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fisetin is a senotherapeutic that extends health and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Fisetin Treatment on Cellular Senescence of Various Tissues and Organs of Old Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermittent Supplementation With Fisetin Improves Physical Function and Decreases Cellular Senescence in Skeletal Muscle With Aging: A Comparison to Genetic Clearance of Senescent Cells and Synthetic Senolytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Unveiling the Senolytic Potential: A Comparative Guide to BRD-K20733377
For Researchers, Scientists, and Drug Development Professionals
The quest for effective senolytics—compounds that selectively eliminate senescent cells—is a rapidly advancing frontier in aging research and drug development. Among the promising candidates is BRD-K20733377, a recently identified Bcl-2 inhibitor. This guide provides a comprehensive cross-validation of this compound's effects in different cellular contexts, offering an objective comparison with other well-established Bcl-2 family inhibitors, Navitoclax (ABT-263) and ABT-737. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Mechanism of Action: Targeting the Survival of Senescent Cells
Senescent cells, which accumulate with age and contribute to various age-related diseases, are known to upregulate pro-survival pathways to evade apoptosis. One of the key families of proteins involved in this resistance is the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.
This compound, like Navitoclax and ABT-737, functions as a senolytic by inhibiting Bcl-2, thereby disrupting the survival mechanism of senescent cells and inducing apoptosis.[1] This targeted approach allows for the selective clearance of senescent cells while sparing healthy, non-senescent cells.
Caption: Signaling pathway of Bcl-2 inhibitor senolytics.
Comparative Efficacy of this compound and Alternatives
The senolytic activity of this compound has been primarily characterized in IMR-90 human lung fibroblasts. The following tables summarize the available quantitative data, comparing its efficacy with Navitoclax and ABT-737 in various cell types and senescence models.
Table 1: Senolytic Activity (IC50 in µM) of this compound in IMR-90 Cells
| Senescence Inducer | This compound IC50 (µM) | Reference |
| Etoposide | 10.7 | [1] |
| Doxorubicin | ≤12.1 | [1] |
| Replicative Senescence | ~15 | [1] |
Table 2: Comparative Senolytic Activity of Bcl-2 Inhibitors Across Different Cell Types
| Compound | Cell Type | Senescence Model | Senolytic Effect | Reference |
| This compound | IMR-90 (human lung fibroblast) | Etoposide-induced | Effective (IC50 = 10.7 µM) | [1] |
| IMR-90 (human lung fibroblast) | Doxorubicin-induced | Effective (IC50 ≤ 12.1 µM) | [1] | |
| IMR-90 (human lung fibroblast) | Replicative | Effective (IC50 ~ 15 µM) | [1] | |
| Navitoclax (ABT-263) | HUVEC (human umbilical vein endothelial) | Radiation-induced | Effective | [2][3] |
| IMR-90 (human lung fibroblast) | Radiation-induced | Effective | [2][3] | |
| Murine Embryonic Fibroblasts (MEF) | Not specified | Effective | [3] | |
| Human Preadipocytes | Radiation-induced | Not Effective | [2][3] | |
| ABT-737 | HUVEC (human umbilical vein endothelial) | Not specified | Effective | |
| IMR-90 (human lung fibroblast) | Etoposide-induced | Effective (IC50 ~ 5 µM) | [1] | |
| Human Preadipocytes | Not specified | Not Effective |
Note: The lack of data for this compound in cell types other than IMR-90 highlights a current gap in the literature. Further cross-validation studies are necessary to fully understand its senolytic spectrum.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experimental assays are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for identifying senescent cells.
Materials:
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with Fixation Solution for 5-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add Staining Solution to the cells.
-
Incubate at 37°C without CO2 for 12-24 hours, or until a blue color develops in senescent cells.
-
Wash cells with PBS.
-
Image the cells using a bright-field microscope.
Caspase-Glo® 3/7 Assay
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled multi-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Culture cells in a white-walled plate.
-
Induce senescence and treat with the senolytic compounds of interest.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure luminescence using a luminometer.
Caption: Experimental workflow for evaluating senolytic compounds.
Conclusion
This compound emerges as a promising senolytic agent with a clear mechanism of action targeting the Bcl-2 pro-survival pathway.[1] Its efficacy in clearing senescent IMR-90 fibroblasts induced by various stimuli is comparable to the established senolytic ABT-737.[1] However, a comprehensive understanding of its senolytic spectrum requires further investigation across a broader range of cell types.
The cell-type-specific activity of Navitoclax underscores the importance of such cross-validation studies.[2][3] While Navitoclax is effective in endothelial and fibroblast cells, its inactivity in preadipocytes highlights the nuanced and context-dependent nature of senolytic efficacy.[2][3] Future studies should aim to directly compare this compound with Navitoclax in a panel of cell lines, including those of endothelial and adipogenic lineage, to better define its therapeutic potential and target patient populations.
This guide provides a foundational comparison to aid researchers in designing their future investigations into the promising field of senotherapeutics. The provided protocols and diagrams offer practical tools for the systematic evaluation of novel senolytic candidates like this compound.
References
Comparative Analysis of BRD-K20733377 and Quercetin in Apoptosis Regulation
A Head-to-Head Examination for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in the fields of oncology and cellular senescence, the modulation of apoptosis, or programmed cell death, is a cornerstone of many investigational strategies. This guide provides a comparative overview of two molecules implicated in the regulation of apoptosis: BRD-K20733377, a targeted synthetic compound, and quercetin, a naturally occurring flavonoid with pleiotropic effects. This comparison is based on available data for each compound individually, as direct head-to-head studies have not been identified. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their research and development endeavors.
Introduction to the Compounds
This compound is a small molecule identified as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. Its primary described activity is the selective induction of cytotoxicity in senescent cells, marking it as a potential senolytic agent. Senolytics are a class of drugs that selectively clear senescent cells, which are implicated in a variety of age-related diseases.
Quercetin is a plant-derived flavonoid found in a wide array of fruits, vegetables, and grains. It is a well-studied compound known for its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Quercetin's influence on apoptosis is multifaceted, involving the modulation of multiple signaling pathways and direct interaction with apoptosis-regulating proteins.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and quercetin based on available literature. It is important to note that the nature of these two compounds—one being a targeted inhibitor and the other a multi-target natural product—results in different types of available quantitative data.
| Parameter | This compound | Quercetin |
| Primary Target | Bcl-2 Family Proteins | Multi-targeted (including Bcl-2 family proteins, kinases, and transcription factors) |
| Mechanism of Action | Direct inhibition of anti-apoptotic Bcl-2 proteins. | Modulation of multiple signaling pathways (e.g., PI3K/Akt, NF-κB), direct binding to Bcl-2/Bcl-xL, and regulation of Bcl-2 family protein expression (downregulation of Mcl-1, Bcl-2; upregulation of Bax).[1][2][3][4][5] |
| Reported IC50 | 10.7 µM (viability of Etoposide-induced IMR-90 senescent cells) | Not typically defined for a single target due to broad activity. Effective concentrations for inducing apoptosis vary by cell type (e.g., 20-100 µM in various cancer cell lines).[2][6][7] |
| Effect on Bcl-2 Family | Inhibitor of Bcl-2. | Can directly bind to the BH3 domain of Bcl-2 and Bcl-xL.[3][4][8][9] Decreases Bcl-2 and Mcl-1 expression while increasing Bax expression.[1][2][5] |
Signaling Pathways and Mechanisms of Action
Both this compound and quercetin converge on the intrinsic apoptosis pathway, which is critically regulated by the Bcl-2 family of proteins. However, their modes of intervention differ significantly.
This compound acts as a direct antagonist of anti-apoptotic Bcl-2 proteins. By binding to these proteins, it prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This frees Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.
Quercetin influences the apoptotic machinery through several mechanisms. It has been shown to directly bind to the BH3 domain of Bcl-2 and Bcl-xL, which can inhibit their anti-apoptotic function.[3][4][8][9] Additionally, quercetin can modulate the expression levels of Bcl-2 family proteins, for instance, by downregulating the expression of anti-apoptotic Mcl-1 and Bcl-2, and upregulating the pro-apoptotic protein Bax.[1][2][5] This transcriptional and post-transcriptional regulation shifts the cellular balance towards apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the effects of this compound and quercetin on cell viability and apoptosis.
Protocol 1: Cell Viability Assay (for this compound IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound on cell viability, which is applicable to the data reported for this compound.
-
Cell Culture and Induction of Senescence:
-
Culture IMR-90 human diploid fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
-
To induce senescence, treat sub-confluent cells with a DNA-damaging agent such as Etoposide (e.g., 50 µM for 24 hours).
-
Remove the drug, wash the cells, and culture for an additional 7-10 days to allow the senescent phenotype to develop. Confirm senescence using markers like SA-β-gal staining.
-
-
Compound Treatment:
-
Plate senescent IMR-90 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Viability Assessment (e.g., using MTT or CellTiter-Glo®):
-
Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
For a CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the absorbance/luminescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining (for Quercetin)
This protocol is widely used to detect apoptosis induced by compounds like quercetin.
-
Cell Culture and Treatment:
-
Cell Staining:
-
Harvest the cells (including any floating cells in the media) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive, PI negative cells are considered to be in early apoptosis.
-
FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by quercetin.
-
Conclusion
This compound and quercetin both demonstrate pro-apoptotic activity, a characteristic of significant interest in therapeutic development. However, they represent two distinct classes of molecules. This compound is a targeted Bcl-2 inhibitor with a defined mechanism of action and a specific application profile as a potential senolytic. Quercetin, in contrast, is a promiscuous natural compound that influences apoptosis through multiple, interconnected pathways.
For researchers in drug development, this compound exemplifies a target-centric approach, where specificity is key to achieving a desired therapeutic outcome with potentially fewer off-target effects. Quercetin represents a multi-target agent, which can be advantageous in complex diseases but also presents challenges in terms of elucidating a precise mechanism of action and predicting its full range of effects.
The choice between a targeted inhibitor like this compound and a broad-spectrum agent like quercetin will depend on the specific research question and therapeutic strategy. This guide provides a foundational comparison to aid in these considerations, underscoring the importance of understanding the distinct molecular and cellular effects of each compound. Further research, including potential head-to-head studies in relevant disease models, would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. Quercetin induces tumor-selective apoptosis through down-regulation of Mcl-1 and activation of Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Direct binding of Bcl-2 family proteins by quercetin triggers its pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin inhibits human breast cancer cell proliferation and induces apoptosis via Bcl-2 and Bax regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Direct Binding of Bclâ2 Family Proteins by Quercetin Triggers Its Pro-Apoptotic Activity - ACS Chemical Biology - Figshare [acs.figshare.com]
Independent Verification of BRD-K20733377's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Analysis of the Novel Senolytic Agent BRD-K20733377 and its Alternatives in Targeting the Bcl-2-Mediated Apoptotic Pathway
This guide provides a comprehensive comparison of the recently identified senolytic compound, this compound, with established Bcl-2 family inhibitors: Venetoclax, Navitoclax, and ABT-737. The focus is on the independent verification of their mechanism of action, supported by experimental data and detailed protocols to aid researchers in their evaluation of these compounds.
Executive Summary
This compound has been identified as a selective inhibitor of the anti-apoptotic protein Bcl-2, exhibiting cytotoxic effects specifically against senescent cells. While initial discovery studies have laid the groundwork for its mechanism of action, independent verification is crucial for its validation as a reliable research tool. This guide juxtaposes the available data for this compound with the extensively studied Bcl-2 inhibitors Venetoclax, Navitoclax, and ABT-737, highlighting the experimental evidence that substantiates their roles in targeting the Bcl-2-mediated apoptotic pathway.
Comparison of Quantitative Data
The following tables summarize the key quantitative parameters for this compound and its alternatives. It is important to note that direct independent verification data for this compound is currently limited.
Table 1: In Vitro Efficacy and Binding Affinity
| Compound | Target(s) | IC50 / EC50 | Binding Affinity (Ki / Kd) | Cell Line / Assay Conditions |
| This compound | Bcl-2 | 10.7 µM (viability of Etoposide-induced IMR-90 senescent cells)[1] | Not independently reported | Etoposide-induced senescent IMR-90 cells[1] |
| Venetoclax | Bcl-2 | LC50 ~3 nM (CLL cells)[2] | Ki < 0.010 nM (Bcl-2) | Chronic Lymphocytic Leukemia (CLL) cells[2] |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Varies by cell line | Ki < 1 nM (Bcl-2, Bcl-xL, Bcl-w) | Various cancer cell lines[3] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | EC50: 30.3 nM (Bcl-2), 78.7 nM (Bcl-xL), 197.8 nM (Bcl-w)[4] | Ki < 1 nM (Bcl-2, Bcl-xL) | Cell-free assays[4][5] |
Table 2: Senolytic Activity
| Compound | Senescent Cell Type | Outcome |
| This compound | Etoposide-induced IMR-90 | Selective cytotoxicity[1] |
| Navitoclax | HUVECs, IMR90, MEFs | Senolytic in some, but not all, cell types[6][7][8] |
| ABT-737 | Multiple models | Senolytic effects observed, often in combination with other agents[9][10][11][12] |
| Venetoclax | Irradiated sarcoma cells | Specific killing of irradiated (senescent) cells[13] |
Experimental Protocols for Mechanism of Action Validation
To independently verify the mechanism of action of these compounds, a combination of biophysical, biochemical, and cell-based assays is recommended.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., Bcl-2) in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
A detailed protocol for CETSA can be found in the literature.[14]
Disruption of Protein-Protein Interactions: Co-Immunoprecipitation (Co-IP)
Co-IP is used to determine if a compound disrupts the interaction between the target protein (e.g., Bcl-2) and its binding partners (e.g., pro-apoptotic proteins like BIM or BAX).
Protocol Outline:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle to obtain whole-cell extracts.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein (e.g., anti-Bcl-2) to pull down the protein and its interacting partners.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the target protein and its binding partners by Western blotting.
-
Analysis: A decrease in the amount of a pro-apoptotic protein co-immunoprecipitated with Bcl-2 in the presence of the inhibitor indicates disruption of their interaction.
A detailed protocol for Co-IP of Bcl-2 family proteins is available.[15]
Induction of Apoptosis: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the compound.
Protocol Outline:
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Detailed protocols for Annexin V/PI staining are widely available.[16][17][18][19]
Confirmation of Apoptotic Pathway Activation: Western Blot for Cleaved PARP and Caspases
Activation of the apoptotic cascade leads to the cleavage of specific proteins, such as PARP and caspases, which can be detected by Western blotting.
Protocol Outline:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for cleaved PARP and cleaved caspases (e.g., caspase-3, caspase-9).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: An increase in the levels of cleaved PARP and cleaved caspases indicates activation of the apoptotic pathway.
A guide for Western blot analysis of apoptosis markers can be referenced.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described.
Caption: Bcl-2 Inhibition Pathway.
Caption: Co-Immunoprecipitation Workflow.
Caption: Flow Cytometry for Apoptosis Workflow.
Conclusion
This compound shows promise as a novel senolytic agent targeting the Bcl-2 pathway. However, to firmly establish its mechanism of action and to provide a robust comparison with well-characterized alternatives like Venetoclax, Navitoclax, and ABT-737, further independent validation studies are essential. The experimental protocols and comparative data presented in this guide are intended to provide researchers with a framework for conducting such validation and for making informed decisions about the most suitable tools for their research into apoptosis and cellular senescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Lethal Interaction with BCL-XL Blockade Deepens Response to Cetuximab in Patient-Derived Models of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergism of BCL-2 family inhibitors facilitates selective elimination of senescent cells | Aging [aging-us.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Senolytic Targeting of Bcl-2 Anti-Apoptotic Family Increases Cell Death in Irradiated Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Battle of Senolytics: Benchmarking BRD-K20733377 Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel senolytic candidate BRD-K20733377 against established compounds in the field—Dasatinib, Quercetin, Fisetin, and Navitoclax. We present available quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to support your research and development efforts.
Unveiling a New Contender: this compound
This compound is a novel small molecule identified as a Bcl-2 inhibitor with selective cytotoxic activity against senescent cells.[1][2] Discovered through a deep neural network screen, this compound has shown promise in preclinical studies, positioning it as a noteworthy candidate for further investigation in the landscape of senotherapeutics.[1]
Quantitative Performance Metrics: A Comparative Overview
The direct comparison of senolytic potency can be challenging due to variations in experimental models, including cell types and methods of senescence induction. The following table summarizes available quantitative data for this compound and established senolytics to provide a comparative snapshot of their efficacy.
| Compound | Target(s) | Senescent Cell Model | IC50 (Senescent Cells) | Therapeutic Index (TI) | Reference |
| This compound | Bcl-2 | Etoposide-induced IMR-90 fibroblasts | 10.7 µM | 8.3 | Wong F, et al. Nat Aging. 2023 |
| Dasatinib + Quercetin | Multiple kinases, Bcl-xL, others | Various | Not typically reported as a single IC50 | Varies by cell type and study | [3][4][5][6][7] |
| Fisetin | PI3K/AKT, Bcl-xL | Senescent HUVECs | ~3.4 µM | ~2.1 | [8] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Senescent HUVECs, IMR-90 fibroblasts, MEFs | Varies (cell type dependent) | Varies by cell type and study | [9][10][11] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Etoposide-induced IMR-90 fibroblasts | Varies | 7.5 | Wong F, et al. Nat Aging. 2023;[12][13][14][15] |
Note: The Therapeutic Index (TI) is the ratio of the IC50 in non-senescent (control) cells to the IC50 in senescent cells. A higher TI indicates greater selectivity for senescent cells. The data presented is a synthesis from multiple sources and direct head-to-head comparisons in the same study are limited.
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Below are detailed methodologies for key experiments commonly cited in the evaluation of senolytic compounds.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This widely used cytochemical assay identifies senescent cells based on increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.
Procedure:
-
Cell Seeding and Senescence Induction: Seed cells in a multi-well plate to achieve a sub-confluent monolayer. Induce senescence using a chosen method (e.g., etoposide treatment, replicative exhaustion, radiation). Include a non-senescent control group.
-
Fixation: Aspirate the culture medium and wash cells twice with 1X Phosphate-Buffered Saline (PBS). Fix the cells with 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Remove the fixative and wash the cells three times with 1X PBS.
-
Staining: Prepare the SA-β-gal staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0. Incubate the cells in the staining solution at 37°C in a non-CO2 incubator for several hours to overnight, protected from light.[16][17][18][19][20]
-
Imaging and Quantification: Wash the cells with PBS and acquire images using a bright-field microscope. The percentage of senescent cells is determined by counting the number of blue-stained cells relative to the total number of cells.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the dose-dependent effect of a compound on both senescent and non-senescent cells to calculate the IC50 and therapeutic index.
Procedure:
-
Cell Seeding: Seed both senescent and non-senescent cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (typically 48-72 hours).
-
Viability Assessment: Utilize a metabolic indicator dye such as Resazurin or a luminescence-based assay like CellTiter-Glo®.
-
Resazurin: Add the dye to the wells and incubate. Viable cells reduce resazurin to the fluorescent product resorufin, which can be measured using a plate reader.
-
CellTiter-Glo®: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Plot the cell viability against the compound concentration to generate dose-response curves and calculate the IC50 values for both senescent and non-senescent cells.
Senescence-Associated Secretory Phenotype (SASP) Analysis
The SASP is a key feature of senescent cells, characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors.
Procedure:
-
Conditioned Media Collection: After treating senescent cells with the test compound, replace the medium with serum-free medium and incubate for 24-48 hours to collect the secreted proteins.
-
Sample Preparation: Centrifuge the conditioned media to remove cellular debris.
-
Quantification: Analyze the levels of specific SASP factors using:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For the quantification of individual proteins (e.g., IL-6, IL-8).[21]
-
Multiplex Immunoassays (e.g., Luminex): For the simultaneous measurement of multiple secreted factors.
-
Mass Spectrometry-based Proteomics: For a comprehensive and unbiased analysis of the secretome.[22]
-
-
mRNA Analysis: As a complementary approach, the expression levels of SASP genes can be quantified using quantitative real-time PCR (qRT-PCR).[23]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.
Caption: Targeted signaling pathways of senolytic compounds.
Caption: Experimental workflow for senolytic compound screening.
Caption: Logical framework for comparative analysis.
Conclusion
This compound emerges as a promising senolytic agent with a clear mechanism of action targeting the Bcl-2 pro-survival pathway. Its selective cytotoxicity against senescent cells, as demonstrated in initial studies, warrants further investigation. While direct, comprehensive comparisons with established senolytics are limited by the heterogeneity of available data, this guide provides a foundational framework for researchers to contextualize the performance of this compound. The provided experimental protocols and workflow diagrams offer a standardized approach for future comparative studies, which will be essential in delineating the full therapeutic potential of this novel compound in the growing field of geroscience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a Small Trial of Dasatinib and Quercetin in Patients with Mild Cognitive Impairment – Fight Aging! [fightaging.org]
- 5. Quercetin and dasatinib, two powerful senolytics in age-related cardiovascular disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzforum.org [alzforum.org]
- 8. Intermittent supplementation with fisetin improves arterial function in old mice by decreasing cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Identification of a novel senolytic agent, navitoclax, targeting the Bcl-2 family of anti-apoptotic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turning Navitoclax into a PROTAC Senolytic with a Better Safety Profile – Fight Aging! [fightaging.org]
- 12. ABT-737 - Wikipedia [en.wikipedia.org]
- 13. selleck.co.jp [selleck.co.jp]
- 14. mdpi.com [mdpi.com]
- 15. The Senolytic ABT-737 Halts Pancreatic Cancer Development in Mice [nad.com]
- 16. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 18. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. telomer.com.tr [telomer.com.tr]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Detection of the senescence-associated secretory phenotype (SASP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Proteomic Analysis of the Senescence‐Associated Secretory Phenotype by Data‐Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of BRD-K20733377: A General Protocol for Research Chemicals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical compound is critical to ensure laboratory safety and environmental protection. For novel or specialized research chemicals like BRD-K20733377, a specific Safety Data Sheet (SDS) is the primary source of handling and disposal information. In the absence of a readily available SDS for this specific compound, a cautious approach must be taken, treating it as potentially hazardous. This guide provides a general, step-by-step procedure for the disposal of small quantities of research chemicals, which should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is paramount. For a research compound where the hazards are not fully known, it is crucial to assume it may possess one or more hazardous characteristics. Consult your institution's EHS office for guidance.
Table 1: General Hazard Characteristics for Unknown Research Chemicals
| Hazard Characteristic | Description | Disposal Considerations |
| Ignitability | Liquids with a flash point < 140°F, solids capable of spontaneous combustion, oxidizing materials. | Do not dispose of down the drain. Segregate from other waste types, particularly oxidizers and reactive materials. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Neutralize to a pH between 5.0 and 12.5 before considering drain disposal, if permitted by local regulations for small quantities. Otherwise, collect as hazardous waste.[1] |
| Reactivity | Materials that react violently with water, are unstable, or can generate toxic gases. | Do not mix with other chemicals. Handle with extreme caution. Inform your EHS office of the potential reactivity. |
| Toxicity | Chemicals that can be harmful if inhaled, ingested, or absorbed through the skin. This includes materials that are toxic to aquatic life. | Never dispose of down the drain or in regular trash.[2] Collect all contaminated materials as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines a general procedure for the safe disposal of small quantities of research chemicals like this compound.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Gloves appropriate for the chemical class (consult glove compatibility charts)
Step 2: Waste Collection and Containerization
-
Select a Compatible Container: Use a leak-proof container with a secure, tight-fitting lid that is chemically compatible with this compound.[1] Plastic containers are often preferred.[3]
-
Avoid Mixing Waste: Do not mix this compound with other chemical waste unless their compatibility is known and confirmed.[1] Mixing incompatible chemicals can lead to dangerous reactions.[4]
-
Leave Headspace: Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for expansion.[2]
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical step to ensure safe handling and disposal by EHS personnel.
-
Attach a Hazardous Waste Label: As soon as the first amount of waste is added to the container, affix a "Hazardous Waste" label provided by your institution.[1][2]
-
Complete the Label Information: Fill out the label completely and legibly. Information should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
If the hazards are not fully characterized, state "Hazards Not Fully Known".[4]
-
The date when the waste was first added to the container (accumulation start date).[4]
-
The name of the Principal Investigator and the laboratory location.[4]
-
Step 4: Storage of Chemical Waste
-
Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[1][3] This could be a designated area within a chemical fume hood or a secondary containment bin on a workbench.
-
Secondary Containment: Place the waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[4]
-
Segregation: Ensure the container is segregated from incompatible chemicals.[1] For example, store acids and bases separately.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety office to schedule a waste pickup.[3]
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound.[4]
Disposal of Empty Containers and Contaminated Labware
-
Empty Containers: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label.[2]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) contaminated with this compound should be collected in a separate, clearly labeled bag or container and disposed of as hazardous waste.[5]
Experimental Protocols
As this compound is a research chemical, specific experimental protocols for its use are not publicly available. Researchers using this compound would typically develop their own detailed methodologies for experiments such as cell viability assays, protein binding assays, or in vivo studies, following established laboratory practices.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the disposal of research chemicals.
References
Essential Safety and Operational Guide for Handling BRD-K20733377
This guide provides critical safety and logistical information for the handling and disposal of the research compound BRD-K20733377, a Bcl-2 inhibitor. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is paramount. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for all personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when handling this compound. The following table summarizes the minimum recommended PPE. The level of protection should be escalated based on the specific experimental protocol and risk assessment.
| Protection Area | Required PPE | Specifications and Use Cases |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Face Shield | Recommended when there is a splash hazard, such as during the preparation of stock solutions or large-volume transfers. | |
| Hand | Nitrile Gloves | Double-gloving is recommended, especially for prolonged handling or when working with concentrated solutions. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard lab coat is the minimum requirement. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. | A fit-tested N95 respirator or higher should be considered if there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory system.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The manufacturer's recommended storage temperature should be strictly followed.
-
Keep the container tightly sealed.
2. Preparation for Use (Weighing and Dissolving):
-
All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Before weighing, decontaminate the work surface within the fume hood.
-
Wear all required PPE, including double gloves.
-
Use a dedicated set of spatulas and weighing boats.
-
To dissolve, add the solvent to the weighed compound slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
-
Prepare solutions of the lowest practical concentration for your experiment to minimize risk.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
When performing experiments, ensure good laboratory practice is followed to prevent spills and contamination.
-
Avoid working alone when handling this and other potent compounds.
Disposal Plan: Waste Management
1. Solid Waste:
-
All contaminated solid waste, including gloves, weighing boats, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with general laboratory trash.
2. Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The waste container should be stored in a secondary containment bin within a ventilated area.
-
Follow your institution's specific guidelines for hazardous chemical waste disposal. Do not pour any solution containing this compound down the drain.
3. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a mild detergent solution followed by a solvent rinse, if appropriate for the surface) should be used.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
